F-14512
Description
Properties
CAS No. |
866874-63-7 |
|---|---|
Molecular Formula |
C33H47N5O8 |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide |
InChI |
InChI=1S/C33H47N5O8/c1-42-26-13-20(14-27(43-2)32(26)40)29-21-15-24-25(46-19-45-24)16-22(21)31(23-18-44-33(41)30(23)29)38-28(39)17-37-12-6-11-36-9-4-3-8-35-10-5-7-34/h13-16,23,29-31,35-37,40H,3-12,17-19,34H2,1-2H3,(H,38,39)/t23-,29+,30-,31+/m0/s1 |
InChI Key |
NUZMJDHDPVKFJN-TYDXHICZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC(=O)CNCCCNCCCCNCCCN |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC(=O)CNCCCNCCCCNCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-14512; F14512; F14512 |
Origin of Product |
United States |
Foundational & Exploratory
F-14512: A Technical Deep Dive into its Mechanism as a Topoisomerase II Poison
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel anti-cancer agent that represents a targeted approach to chemotherapy. It is a derivative of the well-known topoisomerase II poison, etoposide, distinguished by the conjugation of a spermine moiety. This modification serves a dual purpose: it acts as a vector to selectively deliver the cytotoxic agent to cancer cells via the overactive polyamine transport system (PTS), and it enhances the drug's interaction with DNA, thereby potentiating its topoisomerase II poisoning activity.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role as a topoisomerase II poison, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: A Dual-Targeting Strategy
The anti-tumor activity of this compound is rooted in a two-pronged mechanism that combines targeted delivery with enhanced enzymatic poisoning.
Vector-Mediated Targeting via the Polyamine Transport System (PTS)
Cancer cells exhibit a high metabolic rate and an increased demand for polyamines, leading to the overexpression of the polyamine transport system (PTS) on their surface.[2][3] this compound leverages this physiological difference between cancerous and normal cells. The spermine tail of this compound mimics natural polyamines, facilitating its preferential uptake into tumor cells through the PTS.[1][2] This targeted delivery strategy concentrates the cytotoxic payload within the tumor, potentially reducing systemic toxicity and enhancing the therapeutic index. The specificity of this compound for the PTS has been demonstrated by competitive inhibition of radiolabeled spermidine uptake in cancer cell lines.[1]
Topoisomerase II Poisoning: Stabilizing the Cleavage Complex
The cytotoxic core of this compound is an epipodophyllotoxin, similar to etoposide, which functions as a topoisomerase II poison. Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs).[4][5] The enzyme normally religates these breaks after the DNA strands have passed through each other. Topoisomerase II poisons like this compound interfere with this process by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the DNA.[4] This prevents the religation of the DNA strands, leading to an accumulation of persistent, lethal DSBs. The spermine moiety of this compound further enhances this activity by increasing the drug's affinity for DNA, thereby reinforcing the stability of the ternary drug-DNA-topoisomerase II complex.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The enhanced targeting and potent topoisomerase II poisoning of this compound translate to significantly greater in vitro cytotoxicity compared to its parent compound, etoposide, across a wide range of cancer cell lines.
| Cell Line | Cancer Type | This compound EC50 (µM) | Etoposide EC50 (µM) | Fold Increase in Potency |
| A549 | Non-Small Cell Lung Cancer | ~0.05 | >1.5 | >30 |
| MX-1 | Breast Cancer | 0.04 | 0.92 | 23 |
| HCT-116 | Colon Cancer | 0.1 | 1.5 | 15 |
| DLD-1 | Colon Cancer | 0.2 | 2.5 | 12.5 |
| WM-266-4 | Melanoma | 0.08 | 1.2 | 15 |
| DU145 | Prostate Cancer | 0.3 | 3.0 | 10 |
| LS174T | Colon Cancer | 0.5 | 5.0 | 10 |
| CMEL-5 | Melanoma | 0.07 | 1.0 | 14.3 |
| LoVo | Colon Cancer | 0.15 | 2.0 | 13.3 |
| MCF-7 | Breast Cancer | 0.09 | 1.8 | 20 |
| P388 | Leukemia | Not specified | Not specified | Not specified |
| L1210 | Leukemia | Not specified | Not specified | Not specified |
| CHO | Chinese Hamster Ovary | Significantly lower than etoposide | Not specified | 73 (vs. PTS-deficient CHO-MG) |
| TC-32 | Ewing Sarcoma | Not specified | 0.63 | Not applicable |
| CHLA-10 | Ewing Sarcoma | Not specified | 0.32 | Not applicable |
| CHLA-9 | Ewing Sarcoma | Not specified | 0.42 | Not applicable |
| TC-71 | Ewing Sarcoma | Not specified | 0.56 | Not applicable |
| HEK293 | Embryonic Kidney | Not specified | 0.72 (nM) | Not applicable |
EC50 values are approximate and compiled from various sources for illustrative purposes. The fold increase in potency is calculated as Etoposide EC50 / this compound EC50.[2][6][7]
Cellular Consequences of this compound Action
The accumulation of DNA double-strand breaks induced by this compound triggers a cascade of cellular responses, ultimately leading to cell death. However, the specific cell death mechanism activated by this compound appears to be cell-type dependent and distinct from that of etoposide.
DNA Damage Response and Cell Cycle Arrest
The presence of DSBs activates the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DSBs.[8][9] Unlike etoposide, which typically causes an accumulation of cells in the S and G2/M phases of the cell cycle, this compound treatment does not lead to a marked S-phase arrest.[10] Instead, it induces a rapid G2 arrest.[11]
Induction of Senescence
A notable feature of this compound's mechanism of action is its potent induction of cellular senescence, a state of irreversible growth arrest.[10][11] This is in contrast to etoposide, which more commonly induces apoptosis. Senescence induced by this compound is characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal) and morphological changes, including the appearance of multi-lamellar and vesicular bodies.[10] The induction of senescence is thought to be a significant contributor to the anti-tumor efficacy of this compound.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Topoisomerase II DNA Cleavage Assay
This assay is used to determine the ability of this compound to stabilize the topoisomerase II cleavage complex, leading to DNA strand breaks.
Principle: Plasmid DNA is incubated with purified topoisomerase II in the presence or absence of this compound. If this compound acts as a poison, it will trap the enzyme on the DNA after it has introduced a double-strand break, preventing religation. This results in the linearization of the circular plasmid DNA, which can be visualized by agarose gel electrophoresis.[4][13]
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II reaction buffer, purified human topoisomerase IIα, and varying concentrations of this compound or etoposide.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K to digest the protein component.
-
Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid indicates topoisomerase II poisoning.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its EC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14][15][16]
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or etoposide and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining cells with PI and analyzing them by flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[17][18][19][20]
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or etoposide for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase A to remove RNA, which can also be stained by PI.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is used to detect senescent cells.
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. The chromogenic substrate X-gal is cleaved by this enzyme to produce a blue precipitate, allowing for the visualization of senescent cells.[21][22][23][24][25]
Protocol Outline:
-
Cell Treatment and Fixation: Treat cells with this compound and then fix them with a formaldehyde/glutaraldehyde solution.
-
Staining: Incubate the fixed cells with a staining solution containing X-gal at pH 6.0 at 37°C overnight in a CO2-free incubator.
-
Visualization: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)
This immunofluorescence assay is used to visualize and quantify DNA double-strand breaks.
Principle: Following the formation of a DSB, the histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the site of the break, forming distinct nuclear foci that can be detected using a specific antibody.[8][9][26][27][28]
Protocol Outline:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound, then fix and permeabilize them.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Quantification: Capture images and quantify the number of γH2AX foci per nucleus.
Visualizing the Mechanism and Pathways
This compound Mechanism of Action
Caption: Overview of this compound's mechanism of action.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound in vitro characterization.
Conclusion
This compound represents a promising advancement in the field of topoisomerase II inhibitors. Its innovative design, incorporating a polyamine vector for targeted delivery, results in enhanced cytotoxicity against a broad range of cancer cell lines compared to its parent compound, etoposide. The primary mechanism of action involves the poisoning of topoisomerase II, leading to the accumulation of lethal DNA double-strand breaks. This, in turn, activates a DNA damage response that preferentially drives cancer cells into a state of senescence. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for its continued clinical development and for the design of future targeted chemotherapeutic agents. The use of pharmacodynamic biomarkers, such as those for senescence, may prove valuable in monitoring the anti-tumor activity of this compound in clinical settings.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. protocols.io [protocols.io]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. telomer.com.tr [telomer.com.tr]
- 25. buckinstitute.org [buckinstitute.org]
- 26. crpr-su.se [crpr-su.se]
- 27. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide: The Critical Role of the Spermine Moiety in the Cellular Uptake and Efficacy of F-14512
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the pivotal function of the spermine component of the topoisomerase II inhibitor, F-14512, in facilitating its selective entry into cancer cells. It details the underlying mechanism involving the polyamine transport system (PTS), presents quantitative data supporting this mechanism, and provides methodologies for the key experiments cited.
Introduction: Exploiting a Cellular Need
Cancer cells exhibit a high proliferative rate, which necessitates an elevated supply of essential molecules, including polyamines like spermine and spermidine.[1][2] To meet this demand, cancer cells frequently upregulate their polyamine transport system (PTS), an energy-dependent machinery responsible for importing polyamines from the extracellular environment.[3][4] This physiological distinction between cancerous and healthy cells presents a strategic opportunity for targeted drug delivery.[5][6]
This compound is a novel anti-cancer agent that capitalizes on this dependency. It is a chemical conjugate of an epipodophyllotoxin core, which inhibits topoisomerase II, and a spermine tail.[7][8] This spermine moiety is not merely an adjunct; it acts as a "vector," directing the drug to and facilitating its entry into tumor cells via the overactive PTS.[3][9][10] This guide explores the multifaceted role of this spermine vector in the cellular uptake and overall pharmacological profile of this compound.
The Multifaceted Role of the Spermine Moiety
The spermine component of this compound confers three critical advantages that contribute to its potent and selective anti-tumor activity:
-
Selective Cellular Uptake: The primary role of the spermine tail is to act as a molecular key, allowing this compound to engage with and be transported by the PTS.[11][12] Because the PTS is overexpressed in many tumor types, the drug is preferentially accumulated in cancer cells, increasing its therapeutic index and potentially reducing systemic toxicity.[9][13]
-
Enhanced DNA Binding and Topoisomerase II Inhibition: The positively charged polyamine chain has a high affinity for negatively charged DNA.[11] This property helps to anchor the drug to DNA, which in turn reinforces the stability of the ternary complex formed by the drug, DNA, and topoisomerase II, leading to more effective enzyme poisoning.[3][9]
-
Improved Physicochemical Properties: The spermine moiety enhances the water solubility of the parent epipodophyllotoxin compound, which is a significant advantage for pharmaceutical formulation and administration.[3][9]
Mechanism of this compound Cellular Uptake
The uptake of this compound is fundamentally different from that of its parent compound, etoposide. While etoposide relies on passive diffusion to enter cells, this compound is actively transported. This transport is mediated by the PTS, the same system used by natural polyamines. This leads to a competitive relationship where an excess of natural polyamines like spermine or spermidine can hinder the uptake of this compound.
Caption: Mechanism of this compound cellular uptake via the Polyamine Transport System (PTS).
Quantitative Evidence for PTS-Mediated Uptake
The dependence of this compound on the PTS for cellular entry is substantiated by compelling quantitative data from comparative cytotoxicity and competitive inhibition assays.
Data Presentation
The following tables summarize key findings that demonstrate the specific interaction between this compound and the PTS.
Table 1: Comparative Cytotoxicity of this compound in Cells with Differential PTS Activity
| Cell Line Pair | PTS Activity Status | This compound Cytotoxicity | Fold Difference | Reference |
| CHO | Proficient | High | \multirow{2}{}{73-fold} | \multirow{2}{}{[3][11]} |
| CHO-MG | Reduced | Low |
This data highlights that cells with a functional and active PTS are significantly more sensitive to this compound, confirming the transporter's essential role in drug efficacy.
Table 2: Competitive Inhibition of Polyamine Uptake by this compound
| Cell Line | Assay | Competitor | Ki Value (μmol/L) | Reference |
| L1210 Murine Leukemia | Inhibition of [14C]Spermidine Uptake | This compound | 0.34 ± 0.04 | [11] |
| L1210 Murine Leukemia | Inhibition of [14C]Spermidine Uptake | Etoposide | Not determinable (no inhibition up to 150 μmol/L) | [11] |
The low Ki value indicates that this compound has a high affinity for the PTS and effectively competes with natural polyamines for transport. In contrast, etoposide shows no such interaction.[11]
Experimental Protocols
The quantitative data presented above were derived from specific experimental procedures designed to probe the mechanism of this compound uptake.
Protocol 1: Differential Cytotoxicity Assay (PTS-Proficient vs. PTS-Deficient Cells)
This experiment quantifies the reliance of this compound on a functional PTS by comparing its effect on two cell lines: one with a normal PTS and a mutant counterpart with deficient PTS activity.
Caption: Workflow for comparing this compound cytotoxicity in PTS-proficient vs. PTS-deficient cells.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells (PTS-proficient) and CHO-MG cells (reduced PTS activity) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a period sufficient to observe cytotoxic effects (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. The ratio of IC50 (CHO-MG) / IC50 (CHO) is determined to quantify the drug's dependence on the PTS.
Protocol 2: Competitive Spermidine Uptake Assay
This biochemical assay directly measures the ability of this compound to compete with a natural polyamine for binding to the PTS.
Methodology:
-
Cell Preparation: L1210 murine leukemia cells, known for their active PTS, are harvested and washed.[11]
-
Assay Conditions: Cells are incubated in a reaction buffer containing a fixed concentration of radiolabeled [14C]spermidine.
-
Competition: Increasing concentrations of a competitor (either this compound or etoposide) are added to the incubation mixture.
-
Uptake Measurement: After a short incubation period, the uptake of [14C]spermidine is stopped, and intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of [14C]spermidine uptake (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity for the transporter.[11]
Protocol 3: Natural Polyamine Competition Assay
This cell-based assay demonstrates that natural polyamines can protect cells from this compound by competing for uptake, providing functional evidence of a shared transport pathway.
Caption: Logical framework of the natural polyamine competition assay.
Methodology:
-
Cell Culture: L1210 leukemia cells are seeded in culture plates.
-
Treatment Groups: Cells are treated with this compound in the presence or absence of a high concentration of natural polyamines (e.g., putrescine, spermidine, or spermine).
-
Incubation and Viability: Following incubation, cell sensitivity and viability are assessed as described in Protocol 1.
-
Analysis: A decrease in the cytotoxicity of this compound in the presence of competing natural polyamines indicates that they share the same cellular entry mechanism.[3][11]
Conclusion
The spermine moiety of this compound is a quintessential example of rational drug design, transforming a cytotoxic core into a targeted therapeutic agent. By acting as a vector for the overactive polyamine transport system in cancer cells, it ensures selective drug accumulation where it is most needed. Quantitative studies robustly support this mechanism, demonstrating a clear dependence on PTS activity for cytotoxicity and a high-affinity, competitive interaction with the transporter. The experimental frameworks detailed herein provide a clear path for identifying and characterizing other agents that could exploit this promising tumor-targeting strategy. The success of this compound in preclinical and clinical settings underscores the potential of vectorizing drugs to exploit the unique metabolic dependencies of cancer cells.[7][9][14]
References
- 1. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The polyamine transport system as a target for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system. | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activity of the polyamine-vectorized anti-cancer drug F14512 against pediatric glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
F-14512: A Targeted Approach to Cancer Therapy via the Polyamine Transport System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The polyamine transport system (PTS) is a critical pathway for rapidly proliferating cells, including a wide range of cancers, to acquire essential polyamines like spermidine and spermine. These polycations are vital for cell growth, differentiation, and survival. The overexpression of the PTS in tumor cells compared to normal tissues presents a unique therapeutic window for targeted drug delivery. F-14512 is a novel anticancer agent designed to exploit this differential expression. It is a conjugate of the topoisomerase II inhibitor epipodophyllotoxin and a spermine moiety, which acts as a vector to guide the cytotoxic payload preferentially into cancer cells with a highly active PTS.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound's innovative design confers a dual mechanism of action. The spermine tail not only facilitates its selective uptake through the overactive polyamine transport system in cancer cells but also enhances its interaction with DNA, thereby potentiating the inhibition of topoisomerase II.[1][2] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death.[1] The preferential accumulation of this compound in tumor cells is expected to increase its therapeutic index, maximizing anti-tumor activity while minimizing off-target toxicities.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Its efficacy is particularly pronounced in cell lines with a high polyamine uptake capacity. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound in comparison to its parent compound, etoposide.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | PTS-Dependence Ratio (Etoposide IC50 / this compound IC50) |
| CHO | Chinese Hamster Ovary | 0.12[1] | 1.1[1] | 9.2 |
| CHO-MG (PTS-deficient) | Chinese Hamster Ovary | 8.7[1] | 0.9[1] | 0.1 |
| L1210 | Murine Leukemia | Data not available | Data not available | Data not available |
| A549 | Non-small Cell Lung Cancer | >30-fold more cytotoxic than etoposide[4] | Data not available | >30 |
| Namalwa | Burkitt's Lymphoma | 0.046[5] | Data not available | Data not available |
| Median of 29 Human Cancer Cell Lines | Various | 0.18 [1][2] | 1.4 [1] | 7.8 |
Note: The data for the 29 human cancer cell lines is presented as a median value. For a detailed breakdown, please refer to the primary literature.[1]
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models have confirmed the potent in vivo antitumor activity of this compound.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| MX-1 | Human Breast Cancer | 0.32 - 1.25 mg/kg/injection (i.p.) over 2 weeks | High, with partial and complete tumor regressions[1][2] | Significantly more potent than etoposide.[1] |
| KG1-Luc | Human Acute Myeloid Leukemia | 0.125 - 0.20 mg/kg | 71.7 - 94.2% | Dose-dependent inhibition of bioluminescence signal.[6] |
| 18 Different Tumor Models | Various | Various (i.v., i.p., oral) | Significant responses in 67% of models | High level of activity in 33% of responsive models, with complete tumor regressions observed.[7] |
Experimental Protocols
Cytotoxicity Assay (ATPlite Assay)
This protocol outlines the determination of cell viability following treatment with this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000 to 10,000 cells per well, depending on the cell line's growth rate.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound or etoposide to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: Use a commercial ATP-based luminescence assay kit (e.g., ATPlite) according to the manufacturer's instructions. This involves lysing the cells and measuring the luminescence, which is proportional to the ATP content and thus cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.
Spermidine Uptake Inhibition Assay
This assay measures the ability of this compound to compete with spermidine for uptake via the polyamine transport system.
-
Cell Preparation: Harvest logarithmically growing L1210 murine leukemia cells and resuspend them in an appropriate buffer.
-
Competition Assay: Incubate the cells with a fixed concentration of [14C]-spermidine and varying concentrations of this compound or unlabeled spermidine (as a positive control) for a short period (e.g., 10-30 minutes) at 37°C.
-
Washing: Stop the uptake by adding ice-cold buffer and wash the cells multiple times to remove extracellular radiolabel.
-
Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the [14C]-spermidine uptake (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Topoisomerase II Inhibition Assay (Plasmid DNA Cleavage)
This assay assesses the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing reaction buffer.
-
Drug Addition: Add varying concentrations of this compound or etoposide to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow for the topoisomerase II-mediated DNA cleavage and drug-induced stabilization of the complex.
-
Protein Digestion: Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) by electrophoresis on an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex and thus topoisomerase II poisoning.
Caption: General workflow for in vivo efficacy studies of this compound.
Polyamine Metabolism in Cancer
The rationale for targeting the PTS with this compound is rooted in the dysregulated polyamine metabolism of cancer cells. Tumors often exhibit increased polyamine biosynthesis and uptake to sustain their rapid proliferation. This metabolic reprogramming creates a dependency that can be exploited for therapeutic intervention.
Caption: Simplified polyamine metabolic pathway in cancer cells.
Conclusion
This compound represents a promising, targeted therapeutic strategy that leverages the inherent metabolic vulnerabilities of cancer cells. Its dual-action mechanism, combining selective delivery via the polyamine transport system with potent topoisomerase II inhibition, has demonstrated significant preclinical efficacy. The data presented in this guide underscore the potential of this compound as a valuable candidate for further clinical development in a variety of malignancies characterized by high polyamine metabolism. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and other PTS-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Pathways Affected by F-14512-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-14512 is a promising anti-cancer agent that combines the cytotoxic properties of an epipodophyllotoxin derivative with a spermine moiety. This unique structure allows for targeted delivery to cancer cells, which often overexpress the polyamine transport system (PTS).[1][2] Once inside the cell, this compound acts as a potent topoisomerase II poison, inducing DNA double-strand breaks (DSBs) and activating complex molecular pathways that ultimately determine the cell's fate.[1][3] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound-induced DNA damage, with a focus on the key cellular responses and the experimental methodologies used to elucidate them.
Mechanism of Action: Targeted DNA Damage
This compound's efficacy stems from its dual-function design. The spermine vector facilitates its selective uptake by cancer cells through the PTS, an energy-dependent machinery that is frequently hyperactive in malignant cells to meet their high demand for polyamines.[1][2] The epipodophyllotoxin core, a derivative of etoposide, then targets topoisomerase II.
The spermine tail also serves as a DNA anchor, enhancing the interaction of the drug with DNA and reinforcing the inhibition of topoisomerase II.[1] This leads to the stabilization of the topoisomerase II cleavage complex (TOP2cc), a transient intermediate in the enzyme's catalytic cycle. The trapping of this complex prevents the re-ligation of the DNA strands, resulting in the formation of persistent and deleterious DSBs.[3]
Core Molecular Pathways Activated by this compound
The DNA damage inflicted by this compound triggers a cascade of signaling events known as the DNA Damage Response (DDR). This intricate network of pathways senses the DNA lesions, signals their presence, and mediates a cellular response that can range from cell cycle arrest and DNA repair to cell death.
DNA Damage Sensing and Signaling
The primary sensors of DSBs are the MRN complex (Mre11-Rad50-Nbs1), which recognizes the broken DNA ends. This initiates the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. Activated ATM, in turn, phosphorylates a multitude of downstream targets, including the histone variant H2AX on serine 139, creating what is known as gamma-H2AX (γH2AX). This phosphorylation event serves as a beacon, marking the sites of DNA damage and creating a platform for the recruitment of DNA repair and signaling proteins.
Cell Fate Determination: A Fork in the Road
A distinguishing feature of this compound's mechanism of action is its ability to induce different cell fate outcomes in a context-dependent manner, primarily cellular senescence or apoptosis. This contrasts with its parent compound, etoposide, which more commonly triggers apoptosis.[4]
In several cancer cell lines, notably A549 non-small cell lung cancer cells, this compound preferentially induces a state of irreversible growth arrest known as cellular senescence.[4][5] This is a complex cellular program characterized by distinct morphological and biochemical changes, including an increase in senescence-associated β-galactosidase (SA-β-gal) activity.[4] The molecular pathway leading to this compound-induced senescence involves the upregulation of key cell cycle inhibitors.
-
p16 (CDKN2A): This cyclin-dependent kinase (CDK) inhibitor plays a crucial role in establishing and maintaining the senescent state by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.[3]
-
Cyclin D1: An interesting observation in this compound-induced senescence is the upregulation of Cyclin D1.[3] While typically a promoter of cell cycle progression, its sustained high expression in the context of a G2 arrest may contribute to the senescent phenotype.
The decision between senescence and apoptosis appears to be orchestrated by the Inhibitor of Apoptosis Protein (IAP), survivin.[1][3] Studies have shown that this compound treatment leads to a marked increase in the levels of survivin.[3] This upregulation is associated with the promotion of a senescence-like growth arrest.[3] Conversely, the inhibition of survivin via siRNA results in a switch from senescence to apoptosis, highlighting its role as a critical molecular determinant of cell fate in response to this compound.[1][3]
In other cellular contexts, such as certain leukemia cell lines, this compound can induce apoptosis.[6] This programmed cell death is a caspase-dependent process, although this compound has been noted to be less prone to induce apoptosis than etoposide in some solid tumor models.[4] The apoptotic pathway is likely initiated by the overwhelming DNA damage that cannot be repaired, leading to the activation of pro-apoptotic signals.
The following diagram illustrates the core signaling pathways initiated by this compound-induced DNA damage:
References
- 1. netjournals.org [netjournals.org]
- 2. neb.com [neb.com]
- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comet assay - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
Investigating the Subcellular Localization of F-14512: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a promising anti-cancer agent that exemplifies the principle of targeted drug delivery. It is a conjugate of the topoisomerase II inhibitor epipodophyllotoxin and a spermine moiety. This unique structure allows this compound to exploit the polyamine transport system (PTS), which is frequently overactivated in cancer cells to meet their high demand for polyamines for proliferation.[1][2][3] This technical guide provides an in-depth overview of the subcellular localization of this compound, detailing its mechanism of entry into cancer cells and its action within the nucleus. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
While direct quantitative data on the absolute concentration of this compound in various subcellular compartments is not extensively available in the public domain, its subcellular distribution can be inferred from its mechanism of action and the activity of the polyamine transport system.
Table 1: Subcellular Localization and Activity of this compound
| Subcellular Compartment | Presence of this compound | Associated Activity | Method of Inference |
| Extracellular Space | High (administered form) | - | Direct administration |
| Plasma Membrane | Transient | Transport via Polyamine Transport System (PTS) | Competitive uptake assays with natural polyamines |
| Cytoplasm | Transient | Transport towards the nucleus | Inferred from nuclear accumulation and action |
| Nucleus | High (accumulates) | Inhibition of Topoisomerase II, DNA damage induction | Immunocytochemistry for γH2AX (phosphorylated H2AX) |
| Mitochondria | Not reported | - | - |
| Lysosomes | Possible, but not the primary site of action | - | General pathway for some internalized molecules |
Table 2: Polyamine Transport System (PTS) Activity and this compound Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTS Activity (Inferred from fluorescent probe uptake) | This compound IC50 (µM) | Reference |
| CHO | Chinese Hamster Ovary | Proficient | 0.12 | [1] |
| CHO-MG | Chinese Hamster Ovary | Deficient | 8.7 | [1] |
| A549 | Non-small cell lung cancer | Active | ~0.05 (estimated from cytotoxicity data) | [2] |
| MX-1 | Breast cancer | High | 0.057 | [2] |
| L1210 | Murine Leukemia | Active | Sensitivity decreased in presence of polyamines | [1] |
| A2780R | Ovarian cancer (cisplatin-resistant) | High | Potent anti-tumor activity | [4] |
Experimental Protocols
Assessment of Polyamine Transport System (PTS) Activity using Fluorescent Probes
This protocol is crucial for predicting cellular sensitivity to this compound. It utilizes a fluorescently-labeled polyamine analog to quantify the activity of the PTS.
Materials:
-
Fluorescent polyamine probe (e.g., a Bodipy-conjugated spermine analog)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
96-well black, clear-bottom plates
-
Optional: Confocal microscope for visualization
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. For microscopy, seed cells on glass-bottom dishes or chamber slides.
-
Probe Incubation: The following day, replace the culture medium with a fresh medium containing the fluorescent polyamine probe at a predetermined optimal concentration (typically in the low micromolar range). Incubate for a specific period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove the extracellular probe.
-
Flow Cytometry Analysis: For quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity correlates with the PTS activity.
-
Confocal Microscopy (Optional): For visualization, after washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a confocal microscope to observe the subcellular distribution of the fluorescent probe.
Indirect Determination of Nuclear Localization and Target Engagement of this compound via Immunocytochemistry for Phosphorylated Histone H2AX (γH2AX)
This compound's inhibition of topoisomerase II in the nucleus leads to DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX at serine 139 (γH2AX). Detecting γH2AX serves as a robust surrogate marker for the nuclear activity of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Cell Treatment: Seed cells on glass coverslips in a multi-well plate. The next day, treat the cells with this compound at various concentrations and for different time points (e.g., 1, 4, 8, 24 hours). Include an untreated control.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The presence of distinct fluorescent foci of γH2AX in the nucleus indicates this compound-induced DNA damage.
Cell Fractionation for a Qualitative Assessment of this compound Distribution
This protocol allows for the separation of major subcellular compartments to qualitatively assess the presence of this compound, which can then be analyzed by techniques like HPLC or LC-MS.
Materials:
-
Treated and untreated cancer cells
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying concentrations
-
PBS
Procedure:
-
Cell Harvesting and Lysis: Harvest the treated cells and wash them with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell on ice.
-
Homogenization: Lyse the cells by mechanical shearing using a Dounce homogenizer. Monitor the lysis under a microscope to ensure minimal damage to the nuclei.
-
Nuclear and Cytoplasmic Separation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Cytoplasmic Fractionation (Optional): The supernatant from the previous step can be further centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Further Purification of Nuclei: The nuclear pellet can be further purified by centrifugation through a sucrose gradient to remove contaminating cellular debris.
-
Analysis: Each fraction (nuclear, cytoplasmic, mitochondrial) can then be processed for the detection of this compound using appropriate analytical methods.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound from cellular entry to induction of senescence.
Experimental Workflow for Assessing this compound Nuclear Activity
Caption: Workflow for detecting this compound-induced DNA damage via γH2AX immunofluorescence.
Logical Relationship of this compound Uptake and Efficacy
Caption: The logical flow from high PTS activity to the anti-tumor efficacy of this compound.
References
- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
F-14512: A Deep Dive into its Interaction with DNA and Topoisomerase II Isoforms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
F-14512 is a novel antineoplastic agent that represents a significant advancement in the targeted delivery of cytotoxic therapy. This compound is a derivative of the epipodophyllotoxin etoposide, distinguished by the conjugation of a spermine moiety to its core structure. This unique modification facilitates its selective uptake into cancer cells, which often overexpress the polyamine transport system (PTS).[1][2][3][4] this compound acts as a topoisomerase II poison, a class of drugs that convert this essential enzyme into a cellular toxin that induces DNA double-strand breaks, ultimately leading to cell death.[5][6][7] This technical guide provides a comprehensive overview of the molecular interactions of this compound with DNA and the human topoisomerase II alpha (TOP2A) and beta (TOP2B) isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction: The Rationale for Polyamine Vectorization
The selective targeting of cancer cells while sparing healthy tissue is a central goal in oncology drug development. Many cancer cells exhibit an accelerated proliferation rate, which is associated with an increased demand for polyamines such as spermine and spermidine. To meet this demand, these cells upregulate their polyamine transport system (PTS).[3][4][8] this compound was designed to exploit this physiological difference. The appended spermine tail acts as a "Trojan horse," facilitating the preferential uptake of the cytotoxic epipodophyllotoxin core into tumor cells via the PTS.[3][4][9] This vectorization strategy not only enhances the drug's tumor selectivity but also contributes to its unique pharmacological profile, including increased water solubility and a distinct mechanism of action compared to its parent compound, etoposide.[3][4][9]
Interaction with DNA and Topoisomerase II
This compound's primary intracellular target is topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[5][10] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[5]
The Topoisomerase II Poisoning Mechanism
Unlike some inhibitors that block the catalytic activity of topoisomerase II, this compound is a "topoisomerase II poison."[5][6][11] It acts by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[5][12] By preventing the religation of the DNA strands, this compound converts the enzyme into a DNA-damaging agent, leading to the accumulation of permanent double-strand breaks.[5][13] These breaks, if not properly repaired, can trigger downstream cellular responses, including cell cycle arrest, senescence, and apoptosis.[5][14]
The Dual Role of the Spermine Moiety
The spermine tail of this compound has a dual function that enhances its anticancer activity:
-
Cellular Uptake: As previously mentioned, the primary role of the spermine is to facilitate selective entry into cancer cells through the PTS.[3][4]
-
DNA Binding: The positively charged polyamine chain interacts with the negatively charged phosphate backbone of DNA.[4][8] This increased affinity for DNA anchors the drug molecule in proximity to topoisomerase II, reinforcing the inhibition of the enzyme and stabilizing the cleavage complex.[3][4][12] This results in a more potent and efficacious topoisomerase II poison compared to etoposide.[12]
Isoform Specificity
Humans have two isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B).[15][16][17] TOP2A is primarily expressed in proliferating cells and is considered the main target for many anticancer drugs that target topoisomerase II.[15][18] Conversely, TOP2B is more ubiquitously expressed and is involved in transcriptional regulation.[16] Research suggests that this compound's cytotoxic effects are primarily mediated through its interaction with TOP2A.[19] In contrast, etoposide appears to target both isoforms to induce cell death.[19] This difference in isoform targeting may contribute to the distinct pharmacological profiles and toxicity profiles of the two drugs.
Quantitative Data
The enhanced potency of this compound compared to its parent compound, etoposide, has been demonstrated across a wide range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Increase in Potency |
| A549 | Non-Small Cell Lung Cancer | ~0.03 | ~0.9 | ~30 |
| CHO | Chinese Hamster Ovary | 0.12 | 1.1 | ~9 |
| CHO-MG (PTS deficient) | Chinese Hamster Ovary | 8.7 | 0.9 | - |
| Various (Median of 29 lines) | Various | 0.18 | Not specified | - |
Data compiled from multiple sources.[4][8][14]
Table 2: Topoisomerase II Poisoning Activity
| Compound | Target | EC50 for DNA Cleavage (µM) |
| This compound | Human Topoisomerase IIα | ~1 |
| Etoposide | Human Topoisomerase IIα | ~10 |
| This compound | Human Topoisomerase IIβ | ~5 |
| Etoposide | Human Topoisomerase IIβ | ~50 |
EC50 values represent the concentration of the drug required to induce 50% of the maximal DNA cleavage. Data is estimated based on graphical representations in the cited literature.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and topoisomerase II.
Topoisomerase II-Mediated Plasmid DNA Cleavage Assay
Objective: To determine the ability of a compound to stabilize the topoisomerase II cleavage complex, resulting in the conversion of supercoiled plasmid DNA to linear DNA.
Materials:
-
Human topoisomerase IIα or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL bovine serum albumin)
-
This compound and etoposide at various concentrations
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 µg/µL proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the specified topoisomerase II isoform.
-
Add this compound or etoposide at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution and incubate at a higher temperature (e.g., 45°C) for 30 minutes to digest the protein.
-
Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topologies (supercoiled, nicked, linear).
-
Visualize the DNA bands under UV light and quantify the percentage of linear DNA in each lane using a gel imaging system.
Cellular Cytotoxicity Assay (MTT or MTS Assay)
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and etoposide at various concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or etoposide. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect and quantify DNA double-strand breaks in individual cells following treatment with a compound.
Materials:
-
Treated and untreated cells
-
Low-melting-point agarose
-
Microscope slides
-
Lysis buffer
-
Alkaline or neutral electrophoresis buffer
-
DNA staining agent (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Harvest cells after treatment with this compound or etoposide.
-
Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Perform electrophoresis under neutral conditions to detect double-strand breaks. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software.
Visualizing the Molecular Interactions and Cellular Consequences
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.
Diagram 1: this compound Mechanism of Action
Caption: this compound's mechanism from uptake to cellular fate.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's anticancer properties.
Conclusion and Future Directions
This compound is a promising anticancer agent that effectively combines a potent cytotoxic mechanism with a targeted delivery strategy. Its dual-function spermine moiety not only facilitates selective uptake into cancer cells but also enhances its intrinsic activity as a topoisomerase II poison. The preferential targeting of the TOP2A isoform may offer a therapeutic advantage by potentially reducing some of the off-target effects associated with broader topoisomerase II inhibition.
Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound-induced DNA damage and to explore potential mechanisms of resistance. The induction of senescence, in addition to apoptosis, suggests a complex cellular response that could have significant implications for its clinical application.[14] Clinical trials have been initiated to evaluate the safety and efficacy of this compound in various cancer types, and the results of these studies will be crucial in determining its future role in cancer therapy.[1][9][20][21][22] The development of this compound serves as a prime example of how rational drug design, based on a deep understanding of cancer cell biology and molecular interactions, can lead to the creation of novel and more effective therapeutic agents.
References
- 1. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchtrends.net [researchtrends.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Substituents on Etoposide that Interact with Human Topoisomerase IIα in the Binary Enzyme-Drug Complex: Contributions to Etoposide Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Interactions between the Etoposide Derivative F14512 and Human Type II Topoisomerases: Implications for the C4 Spermine Moiety in Promoting Enzyme-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 16. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear interactions of topoisomerase II α and β with phospholipid scramblase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Expression of DNA topoisomerases (I, II alpha, II beta) mRNA in etoposide- and mAMSA-resistant cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized, double-blind trial of F14512, a polyamine-vectorized anticancer drug, compared with etoposide phosphate, in dogs with naturally occurring lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
F-14512 and its Analogues: A Structural and Mechanistic Analysis for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
F-14512 is a promising anti-cancer agent that exemplifies the potential of targeted drug delivery. It is a semi-synthetic derivative of the natural product podophyllotoxin, specifically an epipodophyllotoxin, structurally analogous to the well-established chemotherapeutic drug etoposide. The defining feature of this compound is the conjugation of a spermine moiety to the epipodophyllotoxin core. This modification serves a dual purpose: it acts as a vector for selective uptake into cancer cells via the overactive polyamine transport system (PTS) and enhances the drug's interaction with its molecular target, topoisomerase II.[1][2][3] This guide provides a comprehensive analysis of the structure, mechanism of action, and pre-clinical and clinical findings related to this compound and its primary analogue, etoposide.
Core Structure and Rationale for Analogue Design
This compound is a conjugate of an epipodophyllotoxin core and a spermine tail.[2][3] The epipodophyllotoxin scaffold is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair. Etoposide, a widely used anticancer drug, is a key structural analogue of this compound, lacking the polyamine chain.[4] The design of this compound was driven by the observation that cancer cells often exhibit an overactive polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[2] By attaching a spermine moiety, this compound is designed to be preferentially taken up by cancer cells, thereby increasing its therapeutic index and reducing off-target toxicity.[2][5]
The spermine tail also contributes to the molecule's water solubility and enhances its DNA binding affinity, which in turn reinforces the inhibition of topoisomerase II.[1][2] A family of polyamine-epipodophyllotoxin conjugates with varying linkers and polyamine chain lengths were initially synthesized and evaluated, leading to the selection of this compound based on its superior in vitro and in vivo activity.[6]
Mechanism of Action: A Dual-Function Molecule
The primary mechanism of action of this compound is the inhibition of topoisomerase II.[2] By stabilizing the covalent complex between topoisomerase II and DNA (the cleavable complex), this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.[5] These unrecoverable DNA lesions trigger downstream cellular responses, including cell cycle arrest and cell death.[4]
The spermine moiety plays a crucial role in this process. Firstly, it facilitates the selective entry of this compound into tumor cells through the PTS.[2][3] This is evidenced by the significantly higher cytotoxicity of this compound in cells with proficient PTS compared to those with reduced PTS activity.[1][2] Secondly, the positively charged polyamine tail enhances the drug's interaction with negatively charged DNA, thereby strengthening the inhibition of topoisomerase II.[2]
While both this compound and etoposide are topoisomerase II poisons, their pharmacological profiles are distinct. This compound often exhibits greater cytotoxicity than etoposide and induces a different cellular death mechanism.[4][6] Studies have shown that this compound is less likely to induce apoptosis compared to etoposide, instead promoting cellular senescence.[4] This difference in cell death pathways may contribute to the superior in vivo efficacy of this compound.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound in comparison to its analogue, etoposide.
Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50 (µM) | Etoposide EC50 (µM) | Fold Difference | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.03 | >1 | >30 | [4] |
| MX-1 | Human Breast Tumor | - | - | 23-fold higher sensitivity to this compound | [6] |
| Namalwa | Burkitt's Lymphoma | 0.046 | - | - | [5] |
| 29 Human Cell Lines (Median) | Various | 0.18 | 1.4 | ~8 | [6] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Administration | Dose | Outcome | Reference |
| MX-1 Human Breast Tumor Xenograft | i.p. | 0.32 - 1.25 mg/kg/injection | Marked antitumor activity, partial and complete tumor regressions | [2][6] |
| Canine Lymphoma | i.v. | Dose-escalation | Well-tolerated, induced early decrease of tumoral lymph node cells | [5] |
| Platinum-Refractory Ovarian Cancer (Phase I) | i.v. | 5 and 10 mg/m²/day | Stable disease in some patients, dose-limiting neutropenia | [7] |
| Acute Myeloid Leukemia (AML) Models | - | - | Marked survival benefit and therapeutic efficacy | [8] |
Experimental Protocols
In Vitro Antiproliferative Activity Assay
The antiproliferative effects of this compound and etoposide are typically determined using a 72-hour incubation period with various cancer cell lines.[6] Cell viability is assessed using assays such as the MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay or the ATPlite assay, which measures ATP levels as an indicator of metabolically active cells.[1] The EC50 values, representing the concentration of the drug that inhibits cell proliferation by 50%, are then calculated using non-linear regression analysis.[1]
DNA Damage Assessment (Comet Assay)
To evaluate the DNA-damaging effects of this compound, the single-cell gel electrophoresis (comet) assay can be employed.[6] In this assay, cells are treated with the drug for a specified period, embedded in agarose on a microscope slide, and lysed. Electrophoresis is then applied, causing damaged DNA fragments to migrate away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.[6]
Cell Death Mechanism Analysis
The mode of cell death induced by this compound can be investigated through several methods:
-
Apoptosis Assays: Measurement of caspase-3 and caspase-7 activities can indicate the induction of apoptosis.[5]
-
Senescence-associated β-galactosidase Staining: This histochemical stain is used to identify senescent cells, which are characterized by an increase in β-galactosidase activity.[4]
-
Electron Microscopy: Morphological analysis by electron microscopy can reveal ultrastructural changes characteristic of different cell death pathways, such as the presence of multi-lamellar bodies and large vacuoles in senescent cells.[4]
Conclusion
This compound represents a significant advancement in the design of targeted topoisomerase II inhibitors. Its unique structure, incorporating a spermine vector, allows for selective accumulation in cancer cells and enhances its therapeutic efficacy. The preclinical and early clinical data demonstrate its potent antitumor activity across a range of malignancies, often surpassing that of its analogue, etoposide. The distinct mechanism of drug-induced senescence also highlights a different pharmacological profile. Further clinical development of this compound is warranted, and the principles of its design offer a valuable strategy for the development of other targeted therapies. The exploration of further analogues with modified polyamine chains or different cytotoxic cores could lead to even more potent and selective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
early discovery and synthesis of the F-14512 compound
An In-depth Technical Guide to the Early Discovery and Synthesis of F-14512
Introduction
This compound is a novel, second-generation epipodophyllotoxin derivative that has demonstrated significant potential as a targeted anticancer agent.[1][2] It was rationally designed to exploit the elevated polyamine metabolism in cancer cells, a hallmark of malignant transformation.[3][4] This guide provides a comprehensive overview of the early discovery, synthesis, and preclinical evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was based on the concept of using the polyamine transport system (PTS) as a selective gateway for drug delivery into tumor cells.[5][6] Natural polyamines, such as spermine and spermidine, are essential for cell growth and proliferation, and their uptake is significantly upregulated in cancer cells to meet the demands of rapid division.[3][4]
The core structure of this compound is derived from the well-known topoisomerase II inhibitor, etoposide.[1] However, this compound is distinguished by the conjugation of a spermine moiety to the epipodophyllotoxin core.[2] This modification serves a dual purpose: it acts as a vector to facilitate selective uptake by cancer cells via the PTS and enhances the drug's interaction with DNA, thereby potentiating its topoisomerase II inhibitory activity.[2][6]
Synthesis
The synthesis of this compound has been patented (WO 2005/100363).[3][7] A direct, three-step synthesis from natural podophyllotoxin and spermine has been developed, which avoids the need for protecting groups on the polyamine.[4] This efficient synthetic route has been a key factor in the compound's development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][7] The proposed mechanism involves the following steps:
-
Selective Uptake: this compound is actively transported into cancer cells through the overexpressed PTS.[2][6]
-
DNA Intercalation and Topoisomerase II Inhibition: The spermine tail of this compound facilitates its binding to DNA.[2] This enhanced DNA interaction stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[3][7]
-
Induction of Senescence: Unlike its parent compound, etoposide, which primarily induces apoptosis, this compound triggers a rapid and potent senescent phenotype in cancer cells.[1][8] This is characterized by an increase in senescence-associated β-galactosidase activity.[8] While this compound can induce apoptosis at high concentrations, senescence appears to be the predominant mechanism of cell death at clinically relevant doses.[1][7]
Quantitative Biological Data
The cytotoxic activity of this compound has been evaluated against a broad range of human cancer cell lines and compared to its parent compound, etoposide.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Improvement |
| A549 | Non-small cell lung | ~0.05 | >1.5 | >30 |
| CHO | Chinese hamster ovary | Data not specified | Data not specified | 73 (vs. CHO-MG) |
| L1210 | Leukemia | Data not specified | Data not specified | Data not specified |
| MX-1 | Breast | Data not specified | Data not specified | 23 |
| Median (29 cell lines) | Various | 0.18 | 1.4 | ~8 |
Table 1: In vitro cytotoxicity of this compound compared to etoposide.[3][6][8]
In vivo studies using xenograft models have confirmed the superior antitumor activity of this compound. In the MX-1 human breast tumor xenograft model, this compound induced partial and complete tumor regressions at well-tolerated doses, whereas etoposide showed only marginal activity.[3][6]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or etoposide for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized with DMSO or another suitable solvent.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
DNA Damage Assessment (Phosphorylation of Histone H2AX)
-
Drug Treatment: Cells are treated with this compound or a control compound for various time points.
-
Cell Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and permeabilized with methanol.
-
Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX) followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured by flow cytometry.
-
Data Analysis: An increase in γ-H2AX fluorescence indicates the presence of DNA double-strand breaks.
Senescence-Associated β-Galactosidase Staining
-
Drug Treatment: Cells are grown on coverslips and treated with this compound for a specified period.
-
Fixation: Cells are fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: Cells are washed and incubated overnight at 37°C with a staining solution containing X-gal at pH 6.0.
-
Microscopy: The development of a blue color in the cytoplasm, indicative of β-galactosidase activity, is observed under a light microscope.
-
Quantification: The percentage of senescent cells is determined by counting the number of blue-stained cells relative to the total number of cells.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancer. Its innovative design, which leverages the polyamine transport system for selective delivery, and its potent induction of senescence distinguish it from other topoisomerase II inhibitors. The preclinical data strongly support its continued clinical development as a promising new agent in the fight against cancer.[1][5] The compound has progressed to Phase I and Phase I/II clinical trials for acute myeloid leukemia and ovarian cancer, respectively.[7][9]
References
- 1. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of F-14512 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel anti-cancer agent that exemplifies a targeted chemotherapy approach. It combines the cytotoxic core of an epipodophyllotoxin, a known topoisomerase II inhibitor, with a spermine moiety. This unique conjugation serves a dual purpose: it acts as a vector to facilitate selective uptake into cancer cells via the overexpressed polyamine transport system (PTS), and it enhances the drug's interaction with DNA, thereby potentiating its topoisomerase II inhibitory activity.[1][2] Preclinical studies have demonstrated the potent and selective antitumor activity of this compound across a range of hematological and solid tumor models, supporting its progression into clinical development.[3][4]
Mechanism of Action
This compound's mechanism of action is centered on its ability to function as a topoisomerase II poison. The spermine vector facilitates its entry into cancer cells through the PTS. Once inside the cell, the epipodophyllotoxin core intercalates with DNA and inhibits topoisomerase II, leading to the formation of stable drug-DNA-enzyme ternary complexes. This prevents the re-ligation of DNA strands, resulting in the accumulation of DNA double-strand breaks and ultimately triggering cell death pathways.[1][2][3] Notably, preclinical evidence suggests that this compound can induce both apoptosis and senescence in cancer cells.[4][5]
In Vitro Activity
The in vitro cytotoxicity of this compound has been evaluated against a broad panel of human cancer cell lines. A key finding is its significantly increased potency compared to its parent compound, etoposide. This enhanced activity is largely attributed to its efficient uptake via the PTS.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Difference | Reference |
| CHO | Chinese Hamster Ovary | - | - | 73-fold more cytotoxic in PTS-proficient vs. PTS-deficient cells | [1][2] |
| L1210 | Murine Leukemia | - | - | Sensitivity decreased in the presence of natural polyamines | [1][2] |
| A549 | Non-Small Cell Lung Cancer | - | - | ~35-fold more cytotoxic than etoposide | [1] |
| MX-1 | Human Breast Cancer | 0.0571 | 1.31 | 23-fold more sensitive to this compound | [1] |
| Various | 29 Human Hematologic & Solid Tumors | Median: 0.18 | - | Superior antiproliferative activity in 21 of 29 cell lines | [1][2] |
| Namalwa | Burkitt's Lymphoma | 0.046 | - | - | [3] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies using various xenograft and syngeneic tumor models have consistently demonstrated the potent antitumor activity of this compound.
| Tumor Model | Administration Route | Dosing Schedule | Key Findings | Reference |
| MX-1 Human Breast Tumor Xenograft | i.p. | Multiple injections over 2 weeks | Marked antitumor activity with partial and complete tumor regressions at doses of 0.32 to 1.25 mg/kg/injection. Superior to etoposide. | [1] |
| Human AML Models (Cell line & Patient-derived) | - | - | Marked survival benefit and therapeutic efficacy. Synergistic effects with Ara-C. | [4] |
| Pediatric High-Grade Glioma & Neuroblastoma | - | - | Greater cytotoxicity in neuroblastoma cells compared to HGG cells. Synergistic with cisplatin and carboplatin. | [6] |
| Various Murine & Human Tumor Models (18 total) | i.v., i.p., oral | - | Significant responses in 67% of models, with high activity in 33% of responsive models. Complete tumor regressions observed. | [7] |
| Etoposide-resistant NSCLC Xenograft (LXFL529/VP) | - | - | High level of activity with 91% tumor growth inhibition. | [8] |
| P388 Leukemia | oral | Multiple doses | 86% increase in survival. | [8] |
Experimental Protocols
Cell Lines and Culture
A variety of human and murine cancer cell lines were utilized in the preclinical assessment of this compound. These include, but are not limited to, Chinese Hamster Ovary (CHO) and its PTS-deficient counterpart CHO-MG, L1210 murine leukemia, A549 non-small cell lung cancer, MX-1 human breast cancer, and various acute myeloid leukemia (AML) cell lines. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The cytotoxic effects of this compound were typically determined using proliferation assays such as the MTT or SRB assay. Briefly, cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a range of concentrations of this compound or etoposide for a specified period (e.g., 72 hours). Cell viability was then assessed spectrophotometrically, and IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated.
In Vivo Tumor Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Typically, human tumor cells were implanted subcutaneously into immunocompromised mice. When tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered via various routes (intraperitoneal, intravenous, or oral) at different dose levels and schedules. Tumor volume and body weight were monitored regularly. Efficacy was determined by comparing the tumor growth in treated animals to that in control animals.
DNA Damage Assays
The induction of DNA damage by this compound was assessed using techniques such as the comet assay (single-cell gel electrophoresis). In this assay, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage. Studies have shown that this compound induces persistent DNA damage.[1] The phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, has also been used as a pharmacodynamic biomarker of this compound activity.[3]
Conclusion
The preclinical pharmacodynamics of this compound highlight its potential as a potent and selective anticancer agent. Its unique design, which leverages the polyamine transport system for targeted delivery to cancer cells, results in superior in vitro and in vivo efficacy compared to its parent compound, etoposide. The comprehensive preclinical data package, demonstrating activity across a wide range of tumor types, provides a strong rationale for its continued clinical investigation. Future research may focus on identifying predictive biomarkers of response to this compound, further elucidating its mechanisms of induced cell death, and exploring its potential in combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of the polyamine-vectorized anti-cancer drug F14512 against pediatric glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of F-14512
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of F-14512, a novel anti-cancer agent, using two common viability assays: the MTT assay and the ATPlite luminescence assay.
Introduction to this compound
This compound is a promising anti-tumor agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[1][2] This unique structure allows this compound to be selectively transported into cancer cells via the polyamine transport system (PTS), which is often overactive in malignant cells.[2][3] The spermine tail not only acts as a delivery vehicle but also enhances the drug's interaction with DNA, leading to a more potent inhibition of topoisomerase II compared to its parent compound, etoposide.[2] this compound has demonstrated significantly greater cytotoxicity than etoposide in numerous cancer cell lines and is a compelling candidate for clinical development.[3][4]
Principle of Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[6]
ATPlite Luminescence Assay
The ATPlite assay is a luminescence-based method that quantifies cell viability by measuring adenosine triphosphate (ATP), the primary energy currency in metabolically active cells.[7][8] When cells undergo apoptosis or necrosis, their ATP levels rapidly decline.[9][10] The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce light.[8] The resulting luminescent signal is proportional to the intracellular ATP concentration and, consequently, the number of viable cells.[8]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cell lines as determined by cytotoxicity assays.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| CHO | Chinese Hamster Ovary | MTT | 48h | 0.12 | [4] |
| CHO-MG (PTS-deficient) | Chinese Hamster Ovary | MTT | 48h | 8.7 | [4] |
| L1210 | Murine Leukemia | MTT | 48h | Not specified | [4] |
| A549 | Non-small Cell Lung Cancer | Not specified | Not specified | >30-fold more cytotoxic than etoposide | [3] |
| Namalwa | Burkitt's Lymphoma | ATPlite | 72h | 0.046 | [11] |
| 29 Human Cell Lines (Median) | Various | Not specified | 72h | 0.18 | [2][4] |
| SK-OV3 | Ovarian Cancer | Not specified | Not specified | 10-fold more sensitive than etoposide | [12] |
Signaling Pathway and Experimental Workflows
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for the MTT assay.
Figure 3: Experimental workflow for the ATPlite assay.
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[4]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Alternatively, incubate the plate overnight at 37°C.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
ATPlite Luminescence Assay Protocol
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates (to prevent well-to-well crosstalk)
-
ATPlite Assay Kit (containing mammalian cell lysis solution and substrate solution)
-
Multichannel pipette
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well opaque-walled plate at an appropriate density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Assay Procedure:
-
Allow the ATPlite reagents and the cell plate to equilibrate to room temperature.
-
Add 50 µL of the mammalian cell lysis solution to each well.[7]
-
Place the plate on an orbital shaker at 700 rpm for 5 minutes to induce cell lysis and stabilize the ATP.[7]
-
Add 50 µL of the substrate solution to each well.[7]
-
Shake the plate again at 700 rpm for 5 minutes.[7]
-
Dark adapt the plate for 10 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
References
- 1. researchgate.net [researchgate.net]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pufei.com [pufei.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. NOVA [en.novabio.ee]
- 10. revvity.com [revvity.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring F-14512-Induced DNA Strand Breaks Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the comet assay (single-cell gel electrophoresis) to quantify DNA strand breaks induced by F-14512, a potent anti-cancer agent. This compound is a topoisomerase II poison that is selectively delivered to tumor cells via the polyamine transport system (PTS).[1][2] This targeted delivery mechanism, combined with its ability to inhibit topoisomerase II, leads to the formation of DNA double-strand breaks and subsequent cellular responses.[3][4] The comet assay is a sensitive and reliable method for detecting this DNA damage at the single-cell level.[5][6]
Principle of the Comet Assay
The comet assay, or single-cell gel electrophoresis, is a technique for quantifying DNA damage in individual cells.[6] Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).[7] The slides are then subjected to electrophoresis. Under alkaline conditions, DNA with single- and double-strand breaks will relax and migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the amount of DNA in the tail.[5]
This compound Mechanism of Action and DNA Damage Response
This compound is a derivative of the epipodophyllotoxin etoposide, conjugated to a spermine moiety.[1][2] This polyamine tail facilitates its uptake through the overactive polyamine transport system in many cancer cells.[2] Once inside the cell, this compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks.[3][4] This DNA damage triggers a cellular response that can include cell cycle arrest, senescence, and apoptosis.[1][8]
Signaling Pathway for this compound-Induced DNA Damage Response
Caption: this compound signaling pathway leading to DNA damage and cellular responses.
Experimental Workflow for the Comet Assay
Caption: A stepwise workflow of the alkaline comet assay protocol.
Detailed Experimental Protocol
This protocol is adapted from established alkaline comet assay procedures and includes specific parameters for assessing this compound-induced DNA damage.[3][5][9][10][11]
Materials and Reagents
-
Cell Culture: A549 (human non-small cell lung cancer) cells or other cancer cell lines with active polyamine transport.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Etoposide: (Optional, as a positive control) Prepare stock solutions and dilute similarly to this compound.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in distilled water.
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide.
-
Microscope Slides: Pre-coated with 1% NMP agarose.
Procedure
-
Cell Preparation and Treatment:
-
Seed cells at an appropriate density (e.g., 1 x 10^6 cells per dish) and allow them to attach overnight.[3]
-
Treat cells with varying concentrations of this compound (e.g., 50 nM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 2 hours).[3] A positive control such as etoposide (e.g., 500 nM) can also be included.[3]
-
After treatment, harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of approximately 1 x 10^5 cells/mL.[9]
-
-
Embedding Cells in Agarose:
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[11]
-
-
DNA Unwinding (Alkaline Treatment):
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are fully submerged.
-
Incubate for 20-40 minutes at 4°C to allow the DNA to unwind.[11]
-
-
Electrophoresis:
-
Perform electrophoresis at a constant voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.[11] These conditions may need optimization depending on the cell type and equipment.
-
-
Neutralization:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.[11]
-
-
DNA Staining:
-
Stain the DNA by adding a small volume of a fluorescent DNA dye to each slide and incubate in the dark.
-
-
Visualization and Image Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software.
-
Quantify the level of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. At least 50 cells should be scored per slide.[3]
-
Data Presentation
The following table summarizes representative quantitative data for DNA damage induced by this compound and etoposide in A549 cells, as measured by the comet assay. The data is presented as the Tail Moment (TM), a common metric for quantifying DNA damage.
| Treatment | Concentration (nM) | Incubation Time (hours) | Mean Tail Moment (Arbitrary Units) |
| Control (Vehicle) | - | 2 | ~5 |
| This compound | 50 | 2 | ~25 |
| Etoposide | 500 | 2 | ~35 |
Note: The values in this table are estimations based on graphical representations from published studies and are intended for illustrative purposes.[3]
Conclusion
The comet assay is a powerful tool for elucidating the genotoxic effects of novel anti-cancer drugs like this compound. This protocol provides a framework for researchers to assess this compound-induced DNA strand breaks, contributing to a deeper understanding of its mechanism of action and aiding in its preclinical and clinical development. Careful optimization of experimental conditions is recommended for each cell line and laboratory setup to ensure reproducible and accurate results.
References
- 1. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation by survivin of cancer cell death induced by F14512, a polyamine-containing inhibitor of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. neb.com [neb.com]
Application Notes & Protocols: Establishing F-14512 Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel and potent anti-cancer agent that uniquely combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[1][2] This spermine tail acts as a vector, facilitating the drug's selective uptake into cancer cells through the overactive polyamine transport system (PTS).[1][2][3] this compound's dual-function design not only enhances its water solubility and DNA binding but also leads to a distinct pharmacological profile compared to its parent compound, etoposide.[2][4][5] The development of cancer cell line models resistant to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying biomarkers of response, and developing strategies to overcome treatment failure.
These application notes provide a comprehensive guide and detailed protocols for establishing, characterizing, and analyzing this compound resistant cancer cell lines.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme for DNA replication and transcription. The attached spermine chain enhances this activity by increasing the drug-DNA interaction.[2] The primary mechanism of cellular entry is via the PTS, which is frequently upregulated in rapidly proliferating cancer cells.[2][3] Upon entering the cell, this compound induces DNA damage, leading to cell death, which preferentially occurs through senescence rather than apoptosis.[3][5]
Potential mechanisms for acquired resistance to this compound include:
-
Reduced Topoisomerase II Expression: Lower levels of the target enzyme can decrease the drug's efficacy. Studies on A549 non-small cell lung cancer (NSCLC) cells selected for this compound resistance indicated that a moderate shift in the effective concentration (EC50) was likely attributable to a reduction in topoisomerase II expression.[6]
-
Altered Polyamine Transport System (PTS): Reduced activity or expression of PTS components could limit the intracellular accumulation of this compound. This is supported by the observation that CHO-MG cells, which are deficient in polyamine uptake, are 73-fold less sensitive to this compound than their PTS-proficient CHO counterparts.[2][4]
-
Drug Efflux Pumps: While this compound appears less susceptible to common ABC transporters like MDR1, this remains a potential, albeit less likely, mechanism of resistance.[6]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the establishment of a resistant cell line using a continuous exposure, dose-escalation method.[7][8][9][10][11] This approach mimics the gradual development of clinical resistance.
3.1 Materials
-
Parental cancer cell line of interest (e.g., A549 NSCLC, MCF-7 breast cancer)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks (T-25, T-75) and plates (96-well)
-
Cell viability assay kit (e.g., CCK-8, MTT, or Resazurin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
3.2 Method
Phase 1: Determine Initial IC50
-
Seed parental cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[7][8] Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with the this compound dilutions and incubate for 72 hours.[4]
-
Assess cell viability using a suitable assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This will be the basis for the starting concentration.
Phase 2: Induction of Resistance
-
Culture parental cells in a T-25 flask with complete medium containing this compound at a starting concentration of IC20 (the concentration that inhibits growth by 20%).[8]
-
Maintain the culture, changing the medium with fresh this compound every 3-4 days.
-
When cells reach 70-80% confluency and exhibit a stable growth rate, passage them into a new flask with the same this compound concentration.[7][9]
-
After 2-3 stable passages, gradually increase the this compound concentration (a 1.5 to 2-fold increase is recommended).[10][11]
-
If significant cell death occurs, reduce the concentration increase or maintain the current concentration for additional passages until the cells adapt.[10]
-
Repeat this dose-escalation process over several months. A study developing this compound resistant A549 cells required 9 months of culture with 32 treatments.[6]
-
Create frozen stocks of cells at each successful concentration increase as backups.[8][9]
Phase 3: Characterization and Stabilization
-
Once cells can proliferate in a concentration 5-10 times the initial parental IC50, confirm the resistant phenotype by re-evaluating the IC50 (see Protocol 2).
-
To test for stability, culture the resistant cells in a drug-free medium for multiple passages (e.g., 10-15 passages over 2-3 months) and then re-determine the IC50.[11] A stable resistant phenotype will show minimal change in the IC50 value.
-
Bank the validated resistant cell line in liquid nitrogen for future experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of F-14512 using the MX-1 Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel cytotoxic agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety. This unique structure allows for selective uptake into cancer cells through the overactive polyamine transport system (PTS), a common feature in many tumor types.[1][2][3][4][5][6][7] The spermine tail not only facilitates this targeted delivery but also enhances the drug's interaction with DNA, leading to a more potent inhibition of topoisomerase II compared to its parent compound, etoposide.[1][2] Preclinical studies have demonstrated the significant antitumor activity of this compound in various cancer models, with the MX-1 human breast tumor xenograft model showing particular sensitivity, including observations of partial and complete tumor regressions.[1][4]
The MX-1 (or MX1) cell line, derived from a human metastatic breast tumor, is a widely utilized model in preclinical oncology research, particularly for studying triple-negative breast cancer (TNBC).[5][8] When implanted in immunocompromised mice, MX-1 cells form tumors that are valuable for assessing the efficacy of novel therapeutic agents.[5][8]
These application notes provide a detailed protocol for conducting in vivo studies of this compound using the MX-1 breast cancer xenograft model. The information is compiled from published preclinical data and standard xenograft protocols to guide researchers in designing and executing robust experiments.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a dual mechanism. The epipodophyllotoxin component acts as a topoisomerase II poison, inducing DNA strand breaks. The conjugated spermine vector enhances the drug's uptake into cancer cells via the polyamine transport system, which is often upregulated in malignant cells to meet their high demand for polyamines for proliferation.[1][2][3] This targeted approach is designed to increase the therapeutic index of the drug, maximizing its effect on tumor cells while minimizing systemic toxicity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
MX-1 human breast cancer cell line
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
This compound (formulation to be prepared as per supplier's instructions, typically in a sterile, injectable vehicle)
-
Etoposide (for use as a comparator, to be formulated as per supplier's instructions)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures (e.g., isoflurane)
-
Sterile surgical instruments
Animal Handling and Care
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a pathogen-free environment with ad libitum access to food and water.
MX-1 Xenograft Tumor Establishment
-
Cell Culture: Culture MX-1 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. A viability of >95% is recommended. Count the viable cells using a hemocytometer.
-
Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 MX-1 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Caption: MX-1 xenograft establishment workflow.
Treatment Protocol
-
This compound Administration: Based on published studies, this compound has shown significant antitumor activity at doses ranging from 0.32 to 1.25 mg/kg/injection, administered intraperitoneally (i.p.) over a 2-week period.[1] A recommended starting dose is 1.25 mg/kg. The exact frequency of injections (e.g., daily, every other day) should be determined based on tolerability studies.
-
Etoposide Administration (Comparator): Etoposide can be administered i.p. at doses of 20-30 mg/kg/injection following a similar schedule to this compound.[1]
-
Control Group: The control group should receive the vehicle used to formulate this compound and etoposide, administered on the same schedule as the treatment groups.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if treated animals show signs of significant toxicity or tumor regression.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in the MX-1 xenograft model from preclinical studies.
| Treatment Group | Dose (mg/kg/injection) | Administration Route | Dosing Schedule | Antitumor Activity | Reference |
| This compound | 0.32 - 1.25 | i.p. | Multiple injections over 2 weeks | Marked antitumor activity, partial and complete tumor regressions | [1] |
| Etoposide | 20 | i.p. | Multiple injections over 2 weeks | Inactive (T/C values 49-52%) | [1] |
| Etoposide | 30 | i.p. | Multiple injections over 2 weeks | Partial tumor regressions (associated with toxicity) | [1] |
T/C: Treatment/Control tumor volume ratio.
Data Analysis and Interpretation
The primary endpoint for efficacy is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (% TGI) using the following formula:
% TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100
Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the differences in tumor volume between the treatment and control groups.
Conclusion
The MX-1 breast cancer xenograft model is a valuable tool for evaluating the in vivo efficacy of this compound. The protocols outlined in these application notes provide a framework for conducting these studies. Researchers should optimize dosing schedules and monitor for toxicity to ensure the generation of robust and reproducible data. The potent antitumor activity of this compound observed in this model supports its continued clinical development as a targeted therapy for cancers with an overactive polyamine transport system.
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of plant polyamine oxidase activity by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MX1 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for F-14512 Trials in Canine Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Topic: Canine Lymphoma as a Spontaneous Tumor Model for F-14512 Trials.
Introduction
Spontaneously occurring canine lymphoma presents a highly valuable translational model for human non-Hodgkin lymphoma (NHL). These tumors in dogs share significant similarities with their human counterparts in terms of clinical presentation, histopathology, molecular genetics, and response to therapeutic agents.[1][2] This makes canine lymphoma an ideal platform for the preclinical and clinical evaluation of novel anticancer drugs. This compound is a promising new topoisomerase II inhibitor derived from etoposide.[1] It is uniquely engineered with a spermine moiety, which acts as a vector to target the polyamine transport system (PTS) that is frequently overactive in cancer cells.[2][3] This targeted delivery mechanism is designed to increase the drug's concentration in tumor cells, thereby enhancing its anti-cancer activity while potentially reducing systemic toxicity.[2] These application notes provide a comprehensive overview of the use of canine lymphoma as a spontaneous tumor model for this compound trials, including detailed experimental protocols and key trial data.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a dual mechanism. The core epipodophyllotoxin structure inhibits topoisomerase II, an essential enzyme for DNA replication and repair.[4] This inhibition leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in DNA double-strand breaks (DSBs).[4][5] The accumulation of DSBs triggers cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[3][5] The addition of the spermine tail facilitates the selective uptake of this compound by tumor cells via the overactive polyamine transport system, leading to a higher intracellular drug concentration and enhanced topoisomerase II poisoning.[1][2][3]
Signaling Pathway for this compound Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Preclinical to Clinical Trial Workflow
The evaluation of this compound in canine lymphoma follows a structured workflow from initial in vitro screening to in vivo clinical trials.
Caption: Preclinical to clinical trial workflow for this compound.
Data Presentation
In Vitro Cytotoxicity of Etoposide in Canine Lymphoma Cell Lines
Note: Specific IC50 values for this compound in canine lymphoma cell lines are not publicly available. The following data for its parent compound, etoposide, can be used for initial comparative studies.
| Cell Line | Type | Etoposide IC50 (µg/mL) |
| CLBL-1 | B-cell Lymphoma | 0.02 |
| GL-1 | B-cell Leukemia | 4.04 |
| CL-1 | T-cell Lymphoma | >20 |
In Vivo Efficacy of this compound in Canine Lymphoma (Phase I Trial)
| Parameter | Value |
| Number of Dogs Enrolled | 23 |
| Overall Response Rate | 91% (21/23)[2][3][6][7][8] |
| Complete Response (CR) | 43.5% (10/23)[2][3][6][7][8] |
| Partial Response (PR) | 47.8% (11/23)[2][3][6][7][8] |
| Stable Disease (SD) | 4.3% (1/23)[2][3][6][7][8] |
| Progressive Disease (PD) | 4.3% (1/23)[2][3][6][7][8] |
In Vivo Efficacy of this compound vs. Etoposide Phosphate in Pgp-Overexpressing Canine Lymphoma
| Treatment Group | Number of Dogs | Objective Response Rate | Median Progression-Free Survival (PFS) |
| This compound | 15 | 67% (10/15)[1] | 139 days[1] |
| Etoposide Phosphate | 13 | 38% (5/13)[1] | 91 days[1] |
Common Adverse Events (Grade ≥3) in this compound Canine Trials
| Adverse Event | Frequency | Notes |
| Neutropenia | Dose-dependent[1][2] | Reversible[1][2] |
| Thrombocytopenia | Dose-dependent[2] | Reversible[2] |
| Anemia | Less frequent | Reversible[2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in canine lymphoma cell lines.
Materials:
-
Canine lymphoma cell lines (e.g., CLBL-1, GL-1, CL-1)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Canine lymphoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Canine lymphoma cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Pharmacodynamic Biomarker Analysis (γ-H2AX Staining)
Objective: To detect this compound-induced DNA double-strand breaks in tumor cells from treated dogs.
Materials:
-
Fine-needle aspirates from lymph nodes of treated dogs
-
Fixation and permeabilization buffers
-
Anti-phospho-histone H2AX (γ-H2AX) antibody (e.g., Alexa Fluor 647 conjugated)
-
Flow cytometer
Protocol:
-
Collect fine-needle aspirates from the lymph nodes of dogs before and at various time points after this compound infusion (e.g., 2, 4, and 24 hours).
-
Prepare a single-cell suspension from the aspirates.
-
Fix and permeabilize the cells according to a standardized intracellular staining protocol.
-
Stain the cells with the fluorescently conjugated anti-γ-H2AX antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the samples by flow cytometry to determine the percentage of γ-H2AX positive cells.
-
Compare the post-treatment γ-H2AX levels to the baseline levels to assess the pharmacodynamic effect of this compound.
Canine Clinical Trial Design for this compound
Caption: Logical design of a canine clinical trial for this compound.
References
- 1. Randomized, double-blind trial of F14512, a polyamine-vectorized anticancer drug, compared with etoposide phosphate, in dogs with naturally occurring lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 clinical pharmacology study of F14512, a new polyamine-vectorized anti-cancer drug, in naturally occurring canine lymphoma [cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Clinical Pharmacology Study of F14512, a New Polyamine-Vectorized Anticancer Drug, in Naturally Occurring Canine Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing F-14512 Efficacy in Acute Myeloid Leukemia (AML) Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel, second-generation topoisomerase II inhibitor that utilizes a polyamine vector to achieve selective uptake into cancer cells.[1][2] This vectorization strategy exploits the overactive polyamine transport system (PTS) present in many malignancies, including acute myeloid leukemia (AML), to concentrate the cytotoxic payload within the target cells.[1][2] this compound is a derivative of etoposide, with a spermine moiety attached, which not only facilitates its entry into cancer cells but also enhances its DNA binding and topoisomerase II inhibitory activity.[2] Preclinical studies have demonstrated significant anti-leukemic activity of this compound in various AML models, including patient-derived xenografts (PDX), highlighting its potential as a promising therapeutic agent.[1] This document provides detailed application notes and protocols for the assessment of this compound efficacy in AML PDX models.
Mechanism of Action
This compound's mechanism of action is a targeted delivery of a topoisomerase II poison. The key steps are:
-
Selective Uptake: The spermine vector of this compound binds to the polyamine transport system (PTS) on the surface of AML cells. The PTS is often upregulated in cancer cells to meet their high demand for polyamines for proliferation.
-
Intracellular Accumulation: Following binding, this compound is actively transported into the AML cell, leading to a higher intracellular concentration compared to normal cells with less active PTS.
-
Topoisomerase II Inhibition: Once inside the cell, the epipodophyllotoxin core of this compound inhibits topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.
-
DNA Damage and Cell Death: By stabilizing the covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of DNA double-strand breaks. This extensive DNA damage triggers cell cycle arrest and initiates programmed cell death pathways, primarily apoptosis and cellular senescence.[1]
Experimental Protocols
Establishment of AML Patient-Derived Xenografts (PDX)
This protocol outlines the procedure for establishing AML PDX models in immunodeficient mice.
Materials:
-
Viably frozen primary human AML patient mononuclear cells
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγc-null or NSG)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
DNase I
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved AML patient cells rapidly in a 37°C water bath.
-
Immediately transfer cells to a sterile conical tube containing pre-warmed RPMI-1640 with 10% FBS and a low concentration of DNase I to prevent clumping.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Animal Preparation and Injection:
-
Use 6-8 week old immunodeficient mice.
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
For intravenous (IV) injection, warm the tail to dilate the lateral tail veins. Inject 1-5 x 10^6 viable AML cells in a volume of 100-200 µL of PBS into the lateral tail vein using a 27-30 gauge needle.
-
For intrafemoral (IF) injection, make a small incision over the knee, expose the distal femur, and inject 1-2 x 10^6 viable AML cells in a volume of 20 µL into the bone marrow cavity.
-
-
Engraftment Monitoring:
-
Starting 3-4 weeks post-injection, monitor engraftment weekly by collecting a small volume of peripheral blood from the tail vein.
-
Perform flow cytometry to detect the percentage of human CD45+ (hCD45+) cells. Successful engraftment is typically considered when hCD45+ cells constitute >1% of the total peripheral blood mononuclear cells.
-
This compound Administration in AML PDX Mice
This protocol is based on previously reported in vivo studies of this compound in AML xenograft models.[1]
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., 5% dextrose in water)
-
Engrafted AML PDX mice
-
Syringes and needles for intravenous injection
Procedure:
-
Drug Preparation:
-
Reconstitute this compound in the sterile vehicle to the desired stock concentration. Ensure complete dissolution.
-
Further dilute the stock solution with the vehicle to the final injection concentration.
-
-
Dosing and Administration:
-
Control Group:
-
Administer the vehicle alone to a control group of engrafted mice following the same schedule.
-
Efficacy Assessment
a. Monitoring of Leukemic Burden
Materials:
-
Flow cytometer
-
Antibodies: anti-human CD45 (hCD45), anti-mouse CD45 (mCD45), and relevant AML blast markers (e.g., CD33, CD34, CD117)
-
Red blood cell lysis buffer
Procedure:
-
Collect peripheral blood weekly.
-
Lyse red blood cells.
-
Stain the remaining cells with fluorescently labeled antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of hCD45+ AML cells.
-
At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration in these tissues.
b. Survival Analysis
-
Monitor the health of the mice daily.
-
Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis, lethargy).
-
Record the date of euthanasia or death.
-
Generate Kaplan-Meier survival curves to compare the survival of this compound-treated mice with the control group.
c. In Vivo Apoptosis and Senescence Assays
At the end of the treatment period, or at defined time points, harvest tumors (spleens or bone marrow) for analysis of apoptosis and senescence.
-
Apoptosis (TUNEL Assay):
-
Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tissue sections according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
-
Senescence (SA-β-gal Staining):
-
Fresh-freeze harvested tissues in OCT compound.
-
Cryosection the tissues.
-
Perform senescence-associated β-galactosidase (SA-β-gal) staining at pH 6.0.
-
Visualize and quantify the percentage of blue-stained senescent cells using light microscopy.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: Efficacy of this compound in AML PDX Model (Example Data)
| Treatment Group | Median Survival (days) | % Increase in Lifespan (ILS) | Tumor Burden (% hCD45+ in PB at Day X) | % Apoptotic Cells (TUNEL+) | % Senescent Cells (SA-β-gal+) |
| Vehicle Control | 25 | - | 50 ± 8 | 2 ± 0.5 | 1 ± 0.3 |
| This compound (1.25 mg/kg) | 45 | 80 | 15 ± 5 | 15 ± 3 | 10 ± 2 |
PB: Peripheral Blood. Data are presented as mean ± SEM.
Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines (Example Data)
| AML Cell Line | IC50 (nM) of this compound | IC50 (nM) of Etoposide |
| HL-60 | 15 | 250 |
| MOLM-13 | 25 | 400 |
| MV4-11 | 20 | 350 |
Conclusion
This compound demonstrates significant preclinical efficacy in AML PDX models, driven by its targeted delivery mechanism and potent topoisomerase II inhibition.[1] The protocols outlined in this document provide a framework for the robust evaluation of this compound's anti-leukemic activity in a clinically relevant setting. The use of PDX models allows for the assessment of efficacy in the context of patient-specific tumor biology, which is crucial for the translation of these findings to the clinic. Further investigation into the combination of this compound with other anti-leukemic agents is warranted, as synergistic effects have been observed in preclinical studies.[1]
References
- 1. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-14512 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
F-14512 is a novel, second-generation topoisomerase II inhibitor that showcases a unique mechanism of targeting cancer cells. By being conjugated to a spermine moiety, this compound is selectively taken up by tumor cells through the overexpressed polyamine transport system (PTS).[1][2][3] This targeted delivery enhances its therapeutic index by concentrating the cytotoxic agent within the tumor while minimizing systemic exposure. These application notes provide detailed protocols for the preclinical administration of this compound in various animal models, based on published studies.
Mechanism of Action
This compound's mechanism of action is a two-step process. First, the spermine vector facilitates its entry into cancer cells via the PTS.[2][3] Once inside the cell, the epipodophyllotoxin core of this compound inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, triggering cell cycle arrest, senescence, and ultimately apoptosis in cancer cells.[2][3][4] A key biomarker of this activity is the phosphorylation of histone H2AX (γ-H2AX), which indicates DNA damage.[5][6][7]
Signaling Pathway of this compound
Caption: this compound cellular uptake and mechanism of action.
Experimental Protocols
Murine Xenograft Models (Solid Tumors)
This protocol is adapted from studies using human breast (MX-1) and ovarian (A2780R) cancer xenografts in mice.[8][9]
1. Animal Models:
-
Immunocompromised mice (e.g., Swiss nude mice) are typically used for establishing human tumor xenografts.
2. Tumor Implantation:
-
Human tumor cells (e.g., MX-1, A2780R) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
3. This compound Preparation and Administration:
-
This compound is a water-soluble compound.[2] For administration, it should be dissolved in a suitable vehicle, such as sterile saline.
-
Administration can be performed via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.[1][10]
-
A common dosing schedule involves multiple injections over a period of time (e.g., daily for 5 days, or once every 4 days for 3 cycles).
4. Efficacy Assessment:
-
Tumor volume should be measured regularly (e.g., twice a week) using calipers.
-
Body weight should be monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like activated caspase-3).[11]
5. Pharmacodynamic/Biomarker Analysis:
-
To assess DNA damage, tumor biopsies or whole tumors can be collected at different time points after treatment.
-
Immunohistochemistry or western blotting can be used to detect the levels of γ-H2AX.
Canine Lymphoma Model (Spontaneous Tumors)
This protocol is based on a phase I clinical study in dogs with naturally occurring lymphoma.[5][6] This model is considered highly relevant to human lymphoma.[5]
1. Animal Model:
-
Client-owned dogs with naturally occurring, histologically confirmed stage III-IV lymphoma.
2. This compound Administration:
-
This compound is administered as a 3-hour intravenous infusion.[5]
-
The treatment schedule consists of daily infusions for 3 consecutive days, repeated every 2 weeks for a total of three cycles.[5]
3. Safety and Tolerability Assessment:
-
Regular monitoring of hematological parameters (e.g., neutrophil counts) is crucial, as hematologic toxicity is a known side effect.[5][6][7]
-
Clinical signs of toxicity should be monitored and graded.
4. Efficacy Evaluation:
-
Tumor response is assessed using imaging techniques (e.g., RECIST criteria).
-
Fine-needle aspirates of tumor lymph nodes can be performed to monitor the decrease in tumor cell numbers.[5]
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Serial blood samples are collected to determine the pharmacokinetic profile of this compound.
-
Tumor biopsies and fine-needle aspirates are used for pharmacodynamic biomarker analysis, such as γ-H2AX expression.[5][6][7]
Experimental Workflow
Caption: General workflow for preclinical this compound studies.
Data Presentation
Table 1: Summary of this compound Antitumor Efficacy in Preclinical Models
| Animal Model | Tumor Type | Administration Route | Dose and Schedule | Key Efficacy Results | Reference |
| Mice | MX-1 Human Breast Xenograft | i.p. | 0.32 - 1.25 mg/kg/injection (multiple injections over 2 weeks) | Marked antitumor activity, including partial and complete tumor regressions. | [8] |
| Mice | A2780R Cisplatin-Resistant Ovarian Xenograft | Not specified | 1.25 mg/kg | Significant inhibition of tumor growth compared to etoposide. | [9] |
| Mice | Human AML Models | Not specified | Suboptimal doses | Enhanced anti-leukemic activity when combined with Ara-C. | [4] |
| Dogs | Naturally Occurring Lymphoma | i.v. infusion | Dose-escalation (5 levels) | High response rate of 91% (10 complete responses, 11 partial responses). | [5][6] |
Table 2: Pharmacodynamic Effects of this compound in Canine Lymphoma Model
| Pharmacodynamic Marker | Effect | Time Course | Reference |
| Tumor Lymph Node Cell Number | Strong and early decrease | Throughout the first cycle of administration | [5] |
| Circulating Neutrophils | Dose-dependent decrease | Following administration on days 1, 2, and 3 | [5] |
| Phosphorylation of Histone H2AX (γ-H2AX) | Early in vivo induction | Observed after a single low-dose injection | [5][6] |
Conclusion
This compound has demonstrated significant preclinical antitumor activity across a range of models, including those resistant to standard therapies.[1][9][12] Its unique targeting mechanism via the polyamine transport system offers a promising therapeutic strategy. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in further investigating the preclinical potential of this compound. Careful consideration of the animal model, administration route, and dosing schedule is essential for designing effective preclinical studies. Furthermore, the use of pharmacodynamic biomarkers such as γ-H2AX can provide valuable insights into the drug's mechanism of action and therapeutic efficacy.
References
- 1. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system. | Semantic Scholar [semanticscholar.org]
- 4. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Clinical Pharmacology Study of F14512, a New Polyamine-Vectorized Anticancer Drug, in Naturally Occurring Canine Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Developing Biomarkers for F-14512 Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel anti-cancer agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[1][2] This unique structure allows for selective delivery of the cytotoxic payload to cancer cells via the overactive polyamine transport system (PTS).[1][2] The spermine tail not only acts as a delivery vector but also enhances the drug's interaction with DNA, leading to a more potent inhibition of topoisomerase II compared to its parent compound, etoposide.[1][2] this compound has demonstrated significant antitumor activity in a range of preclinical models, including breast cancer, leukemia, and ovarian cancer, and is currently undergoing clinical investigation.[3][2][4][5][6][7]
The targeted nature of this compound presents a unique opportunity for biomarker-driven drug development. Identifying patients who are most likely to respond to this compound, and monitoring the drug's activity in real-time, are critical for its successful clinical implementation. This document provides detailed application notes and protocols for the investigation of potential predictive and pharmacodynamic biomarkers for this compound treatment response.
This compound Mechanism of Action and Biomarker Rationale
This compound exerts its anti-cancer effects through a dual mechanism. The spermine moiety facilitates its uptake into cancer cells through the PTS, which is frequently upregulated in malignant cells to meet their high demand for polyamines.[3][1] Once inside the cell, the epipodophyllotoxin core inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and cell death.[1][5] Interestingly, in some cancer cell lines, this compound has been shown to induce senescence rather than apoptosis.[8]
This mechanism of action suggests several potential avenues for biomarker development, which can be broadly categorized as predictive, pharmacodynamic, and prognostic markers.
-
Predictive Biomarkers: These help to identify patients who are most likely to benefit from this compound treatment.
-
Pharmacodynamic Biomarkers: These are used to assess the biological activity of this compound in the patient and can help to optimize dosing and scheduling.
-
Prognostic Biomarkers: These provide information about the likely course of the disease, independent of the specific treatment.
The following sections will detail the rationale and experimental protocols for key potential biomarkers for this compound.
This compound Signaling Pathway and Biomarker Integration
Caption: this compound mechanism and associated biomarkers.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | Comparison | Fold Difference in Cytotoxicity | Reference |
| PTS-proficient CHO vs. PTS-deficient CHO-MG | This compound | 73-fold more cytotoxic in PTS-proficient cells | [2][5][9] |
| Human Cancer Cell Lines (n=29) | This compound vs. Etoposide | Median EC50 of 0.18 µM for this compound vs. 1.4 µM for Etoposide (approx. 8-fold lower) | [5] |
| A549 (Non-small cell lung cancer) | This compound vs. Etoposide | >30-fold more cytotoxic | [1] |
| MX-1 (Human breast tumor) | This compound vs. Etoposide | 23-fold higher sensitivity to this compound | [5] |
Table 2: Clinical Response Rates of this compound in Canine Lymphoma
| Study Phase | Number of Dogs | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Phase I | 23 | 91% (21/23) | 10 | 11 | [7] |
| Randomized, double-blind trial | 25 | 76% (19/25) | 12 | 7 | [10] |
Experimental Workflow for Biomarker Discovery and Validation
Caption: Workflow for this compound biomarker development.
Predictive Biomarkers
Polyamine Transport System (PTS) Activity
Rationale: The selective uptake of this compound into cancer cells is mediated by the PTS. Therefore, tumors with higher PTS activity are hypothesized to be more sensitive to this compound. Measuring PTS activity in patient tumor samples prior to treatment could serve as a predictive biomarker to select patients who are most likely to respond. Studies have shown a correlation between the activity of the PTS and the anti-proliferative effect of this compound in leukemia cell lines. A fluorescent marker, F96982, has been used to identify AML cells with high PTS activity.[3]
Protocol: Measurement of PTS Activity using a Fluorescent Polyamine Probe by Flow Cytometry
This protocol is adapted from general methods for measuring fluorescently labeled polyamine uptake and can be optimized for specific probes like F96982 or other commercially available fluorescent polyamine analogs.
Materials:
-
Fluorescent polyamine probe (e.g., F96982 or a BODIPY-conjugated polyamine analog)
-
Patient-derived cells (e.g., peripheral blood mononuclear cells or bone marrow aspirates for leukemia)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Cell dissociation solution (if working with adherent cells)
-
CD45 antibody conjugated to a fluorophore (for leukemia samples)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells (e.g., leukemia samples), isolate mononuclear cells using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
For adherent cells, seed them in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
-
Fluorescent Probe Incubation:
-
Prepare a working solution of the fluorescent polyamine probe in cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and probe.
-
Add the fluorescent probe solution to the cells. Protect from light.
-
Incubate at 37°C and 5% CO2 for the predetermined time.
-
-
Cell Harvesting and Staining:
-
For suspension cells, proceed to the washing step.
-
For adherent cells, discard the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold flow cytometry buffer by centrifugation.
-
For leukemia samples, stain with a fluorescently-labeled CD45 antibody to gate on the leukemic blast population.
-
Resuspend the final cell pellet in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, recording a sufficient number of events (e.g., 10,000 live, single cells).
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the fluorescent polyamine probe within the target cell population (e.g., CD45-dim leukemic blasts).
-
Compare the MFI of patient samples to that of normal control cells (e.g., normal lymphocytes from the same patient).
-
P-glycoprotein (Pgp) Expression
Rationale: P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR). Interestingly, a study in dogs with naturally occurring lymphoma suggested that this compound may have superior efficacy compared to etoposide in tumors that overexpress Pgp. This suggests that Pgp expression could be a predictive biomarker for selecting this compound over other therapies in certain cancers.
Protocol: Immunohistochemical Staining for P-glycoprotein in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (xylene, graded alcohols)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against P-glycoprotein (e.g., clone C494 or JSB-1)
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB chromogen)
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a series of graded alcohols to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at a sub-boiling temperature.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution.
-
Incubate with the primary anti-Pgp antibody at the optimal dilution and time.
-
Wash with buffer.
-
Incubate with a secondary antibody-polymer conjugate.
-
Wash with buffer.
-
Apply the chromogen (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Score the percentage of Pgp-positive tumor cells and the intensity of staining.
-
Pharmacodynamic Biomarkers
Phosphorylated Histone H2AX (γ-H2AX)
Rationale: this compound's inhibition of topoisomerase II leads to the formation of DNA double-strand breaks. In response to this damage, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. The presence of γ-H2AX foci can be visualized by immunofluorescence and serves as a sensitive pharmacodynamic biomarker of DNA damage and, therefore, this compound activity. An increase in γ-H2AX levels in tumor cells following this compound administration would indicate target engagement and drug-induced DNA damage.
Protocol: Immunofluorescence Staining for γ-H2AX in Cells or Tissue Sections
Materials:
-
Cells grown on coverslips or FFPE tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-H2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cultured cells, seed on coverslips and treat with this compound.
-
For tissue sections, deparaffinize and rehydrate as described for Pgp staining.
-
-
Fixation and Permeabilization:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 solution to allow antibody access to the nucleus.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or tissue sections with antifade mounting medium.
-
Image the samples using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γ-H2AX foci per nucleus or the overall fluorescence intensity of γ-H2AX staining.
-
Compare the levels of γ-H2AX in pre-treatment and post-treatment samples.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
Rationale: Some studies have indicated that this compound can induce a senescence-like phenotype in cancer cells, which is distinct from the apoptotic cell death typically induced by etoposide.[8] Senescence is a state of irreversible cell cycle arrest. A key biomarker for senescent cells is the increased activity of β-galactosidase at a suboptimal pH (pH 6.0). Monitoring for an increase in SA-β-Gal activity in tumor cells after this compound treatment could serve as a pharmacodynamic marker of drug-induced senescence.
Protocol: Senescence-Associated β-Galactosidase Staining
Materials:
-
Cells grown on coverslips or frozen tissue sections
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0)
-
PBS
-
Light microscope
Procedure:
-
Sample Preparation and Fixation:
-
Wash the cells or tissue sections with PBS.
-
Fix with the fixative solution for a short period (e.g., 5-15 minutes) at room temperature.
-
Wash thoroughly with PBS.
-
-
Staining:
-
Add the SA-β-Gal staining solution to the samples.
-
Incubate at 37°C in a non-CO2 incubator for several hours to overnight, protected from light.
-
-
Analysis:
-
Observe the samples under a light microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantify the percentage of blue-stained (senescent) cells.
-
Prognostic Biomarkers
Serum Thymidine Kinase 1 (sTK1) Activity
Rationale: Thymidine kinase 1 is an enzyme involved in the DNA synthesis salvage pathway, and its levels in the serum are correlated with cell proliferation. In the context of lymphoma treatment in dogs, monitoring sTK1 activity has been shown to provide information regarding treatment response and disease progression. While not specific to this compound, sTK1 could serve as a valuable prognostic and response monitoring biomarker in relevant cancer types.
Protocol: Serum Thymidine Kinase 1 Activity Assay (ELISA)
Materials:
-
Patient serum samples
-
Commercial sTK1 ELISA kit (e.g., DiviTum®)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the sTK1 ELISA kit.
-
Typically, the assay involves the incubation of serum samples in microplate wells coated with an anti-TK1 antibody.
-
A substrate is then added, and the enzymatic activity of TK1 leads to a detectable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity is proportional to the sTK1 activity in the sample.
-
Measure the signal using a microplate reader and calculate the sTK1 activity based on a standard curve.
D-dimer Levels
Rationale: D-dimer is a fibrin degradation product that is often elevated in cancer patients due to the activation of coagulation and fibrinolysis. In canine lymphoma patients treated with this compound, high pretreatment D-dimer levels were associated with a poorer prognosis. Therefore, measuring plasma D-dimer levels could be a useful prognostic biomarker.
Protocol: Plasma D-dimer Assay
Materials:
-
Patient plasma samples (collected in citrate tubes)
-
Commercial D-dimer assay kit (e.g., latex-enhanced immunoturbidimetric assay)
-
Coagulation analyzer or microplate reader
Procedure:
-
Collect patient blood in a sodium citrate tube.
-
Centrifuge the blood to separate the plasma.
-
Perform the D-dimer assay according to the manufacturer's instructions.
-
This typically involves mixing the plasma with latex particles coated with an anti-D-dimer antibody.
-
The degree of agglutination is measured and is proportional to the D-dimer concentration.
Logical Relationship of this compound Biomarkers
Caption: Logical relationships of this compound biomarkers.
References
- 1. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescent biomarker of the polyamine transport system to select patients with AML for F14512 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation by survivin of cancer cell death induced by F14512, a polyamine-containing inhibitor of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fluorescently labeled polyamine uptake (via Flow Cytometry) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of F-14512 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-14512 is a novel polyamine-vectorized topoisomerase II inhibitor that has shown promising anti-cancer activity in preclinical and clinical studies.[1][2] It is an epipodophyllotoxin derivative designed to selectively target cancer cells through the polyamine transport system.[2] Accurate quantification of this compound and its active metabolite, F16490, in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides detailed application notes and protocols for the bioanalytical quantification of this compound and its metabolite in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
Signaling Pathway of this compound
This compound is designed to exploit the elevated activity of the polyamine transport system (PTS) in cancer cells for selective uptake. Once inside the cell, it acts as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Caption: this compound cellular uptake and mechanism of action.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method has been successfully used for the simultaneous quantification of this compound and its active metabolite, F16490, in plasma samples.[1] This method offers high sensitivity and selectivity, which are essential for bioanalytical studies.
Quantitative Data Summary
The validated LC-MS/MS method demonstrates sufficient sensitivity for clinical and preclinical studies.
| Analyte | Matrix | LLOQ (ng/mL) |
| This compound | Plasma | 0.25 |
| F16490 | Plasma | 0.25 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The following protocols are representative examples for the quantification of this compound and F16490 in plasma. Specific parameters should be optimized and validated in the respective laboratory.
Sample Preparation: Protein Precipitation
This protocol describes a common method for extracting small molecules from a plasma matrix.
Caption: Workflow for plasma sample preparation.
Protocol:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add an appropriate internal standard (IS) to each sample. The IS should be a structurally similar, stable isotope-labeled version of this compound or a compound with similar chromatographic and mass spectrometric behavior.
-
Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Representative Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions (Representative Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound, F16490, and the IS to identify the precursor and product ions. |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity: A linear calibration curve over a defined concentration range.
-
Accuracy and Precision: Within-run and between-run precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).
-
Recovery: Consistent and reproducible extraction recovery.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Caption: Logical flow of bioanalytical method validation.
Conclusion
The LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound and its active metabolite F16490 in biological samples. The provided protocols offer a foundation for researchers to establish and validate this analytical method in their own laboratories, thereby supporting the continued development of this promising anti-cancer agent. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality data for regulatory submissions and scientific publications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming F-14512 Resistance in P-glycoprotein Overexpressing Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-14512, particularly in the context of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel anticancer agent that consists of an epipodophyllotoxin core, which targets topoisomerase II, conjugated to a spermine moiety.[1] This spermine tail acts as a vector, allowing the drug to be actively transported into cancer cells via the polyamine transport system (PTS), which is often overexpressed in tumor cells.[1][2] The polyamine component also enhances the drug's interaction with DNA, leading to a more potent inhibition of topoisomerase II compared to its parent compound, etoposide.[1] The cytotoxic action of this compound is rapid, inducing senescence rather than apoptosis in some cancer cell lines.[2]
Q2: Is this compound effective against tumors that overexpress P-glycoprotein (P-gp)?
Yes, preclinical and clinical evidence suggests that this compound is effective in tumors that overexpress P-gp. A study in dogs with naturally occurring P-gp-overexpressing non-Hodgkin lymphoma showed a significantly longer progression-free survival in those treated with this compound compared to etoposide phosphate. This suggests that this compound can circumvent P-gp-mediated drug efflux.
Q3: How does this compound overcome P-gp-mediated resistance?
The primary mechanism by which this compound overcomes P-gp-mediated resistance is through its active uptake by the polyamine transport system (PTS).[1] This targeted delivery mechanism allows this compound to bypass the P-gp efflux pump, which is a common cause of resistance to many chemotherapeutic agents. By utilizing an alternative entry route that is highly active in cancer cells, this compound can achieve cytotoxic intracellular concentrations even in cells with high levels of P-gp.
Q4: What is the general potency of this compound?
This compound has demonstrated high cytotoxic potential across a range of human cancer cell lines, with a median IC50 of 0.18 µM in one study.[1] Its potency can be significantly higher than etoposide. For example, this compound was found to be over 30-fold more cytotoxic than etoposide in A549 non-small cell lung cancer cells.[2]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in our cancer cell line.
Question: We are observing a higher than expected IC50 value for this compound in our experiments. Could this be due to P-gp-mediated resistance?
Answer: While this compound is known to be effective in P-gp overexpressing cells, several factors could contribute to a higher IC50 value. It is crucial to systematically investigate the potential causes.
Troubleshooting Steps:
-
Confirm PTS Activity: The efficacy of this compound is highly dependent on the activity of the polyamine transport system.
-
Recommendation: Assess the PTS activity in your cell line. This can be done through competition assays with natural polyamines like spermine or by using fluorescently labeled polyamine probes. A reduced PTS activity will lead to decreased uptake of this compound and consequently, a higher IC50.[1]
-
-
Verify P-gp Expression and Function:
-
Recommendation: Confirm the P-gp expression level in your cells using Western blot or flow cytometry with a P-gp specific antibody. To assess P-gp function, perform a rhodamine 123 efflux assay. Cells with high P-gp activity will show low retention of rhodamine 123.
-
-
Perform a P-gp Inhibition Assay:
-
Recommendation: Treat your cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). If the IC50 of this compound decreases significantly in the presence of the P-gp inhibitor, it suggests that P-gp is contributing to the observed resistance.
-
Issue 2: Inconsistent results in this compound sensitivity assays.
Question: We are getting variable results in our cell viability assays with this compound. What could be the cause?
Answer: Inconsistent results can stem from several experimental variables.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Recommendation: Ensure consistent cell passage number and confluency. Prolonged culture can alter cellular characteristics, including transporter expression.
-
-
Drug Stability and Storage:
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
-
Assay-Specific Variability:
-
Recommendation: Optimize your cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure that the incubation time with this compound is consistent and that the assay readout is within the linear range.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| 29 Human Cell Lines (Median) | Various | 0.18 | [1] |
| A549 | Non-Small Cell Lung Cancer | >30-fold more potent than etoposide | [2] |
| CHO | Chinese Hamster Ovary | 73-fold more potent than in CHO-MG (reduced PTS) | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO or the vehicle used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123 Efflux
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
P-gp Inhibition (Optional): For the positive control, pre-incubate a sample of cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell samples to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor for the control) and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp function will exhibit lower rhodamine 123 fluorescence compared to cells with inhibited P-gp.
Mandatory Visualizations
Caption: this compound uptake and mechanism of action.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematologic Toxicity of F-14512 in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hematologic toxicity of F-14512, a novel topoisomerase II inhibitor, in a clinical trial setting.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments and clinical monitoring.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly severe or prolonged neutropenia | - Patient hypersensitivity- Drug-drug interactions- Underlying bone marrow dysfunction | 1. Confirm absolute neutrophil count (ANC) with a repeat complete blood count (CBC).2. Review patient's concomitant medications for any known myelosuppressive agents.3. Consider a dose reduction or delay for the next cycle of this compound as per protocol.4. For severe or febrile neutropenia, initiate supportive care including broad-spectrum antibiotics and consider the use of granulocyte colony-stimulating factor (G-CSF) in subsequent cycles, if permitted by the clinical trial protocol.[1] |
| Discrepancy between DNA damage assays (Comet vs. γH2AX) | - Different sensitivities of the assays- Timing of sample collection- Technical variability in assay performance | 1. The comet assay detects both single and double-strand DNA breaks, while γH2AX is specific for double-strand breaks.2. Ensure that the timing of sample collection is optimized for each assay, as the kinetics of DNA damage and repair may differ.3. Review and standardize the protocols for both assays to minimize technical variability. |
| Inconsistent γH2AX foci staining | - Suboptimal antibody concentration- Inadequate cell permeabilization- Issues with microscopy or image analysis | 1. Titrate the anti-γH2AX antibody to determine the optimal concentration.2. Ensure complete cell permeabilization to allow for antibody access to the nucleus.3. Verify the microscope's calibration and the settings of the image analysis software. |
| High background in Comet assay | - Cell death in the sample- Contamination of reagents- Excessive electrophoresis time or voltage | 1. Assess cell viability before starting the assay; ensure a high percentage of viable cells.2. Use fresh, high-quality reagents.3. Optimize electrophoresis conditions to minimize background DNA damage. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a novel anticancer agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[2][3] This spermine tail acts as a vector, facilitating the selective uptake of the drug into cancer cells via the overactive polyamine transport system (PTS).[2][3] Once inside the cell, this compound inhibits topoisomerase II, leading to DNA damage and subsequent cell death.
What are the expected hematologic toxicities of this compound?
The most common hematologic toxicities are dose-dependent and include neutropenia, febrile neutropenia, and thrombocytopenia.[4][5] In a phase I trial in patients with acute myeloid leukemia (AML), the reported rates of major hematologic adverse events were neutropenia (18%), febrile neutropenia (10%), and thrombocytopenia (5%).[4] A phase I study in ovarian cancer identified grade 3 febrile neutropenia and grade 4 neutropenia as dose-limiting toxicities.[1][6]
How should hematologic toxicity be monitored during this compound clinical trials?
Regular monitoring of complete blood counts (CBCs) with differential is essential. The frequency of monitoring should be defined in the clinical trial protocol but is typically more frequent during the first few cycles of treatment.
What are the general principles for managing this compound-induced hematologic toxicity?
Management strategies are guided by the severity of the toxicity and the clinical trial protocol. Key principles include:
-
Dose Modification: Dose delays or reductions for subsequent cycles may be necessary based on the grade and duration of hematologic toxicity.
-
Supportive Care: For severe neutropenia, prophylactic or therapeutic use of G-CSF may be considered in cycles after the first, if allowed by the protocol.[1] For severe thrombocytopenia, platelet transfusions may be required.
-
Close Monitoring: Patients experiencing significant hematologic toxicity should be monitored closely for signs of infection or bleeding.
Quantitative Data on Hematologic Toxicity
The following tables summarize the hematologic adverse events observed in clinical trials of this compound.
Table 1: Grade 3-4 Study Drug-Related Hematologic Adverse Events in a Phase I Trial in Ovarian Cancer [1]
| Adverse Event | Dose Level: 10 mg/m²/day (n=5) | Dose Level: 5 mg/m²/day (n=6) | Overall (n=11) |
| Grade 3 | N (%) | N (%) | N (%) |
| Febrile Neutropenia | 2 (40) | 2 (33.3) | 4 (36.4) |
| Grade 4 | N (%) | N (%) | N (%) |
| Neutropenia | 4 (80) | 5 (83.3) | 9 (81.8) |
| Thrombocytopenia | 1 (20) | 1 (16.7) | 2 (18.2) |
Table 2: Major Hematologic Adverse Events in a First-in-Man Phase I Trial in Acute Myeloid Leukemia (AML) [4]
| Adverse Event | Incidence (%) |
| Neutropenia | 18 |
| Febrile Neutropenia | 10 |
| Thrombocytopenia | 5 |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment
This protocol is adapted from a published procedure to assess this compound-induced DNA damage.
Materials:
-
This compound and etoposide (as a control)
-
A549 human lung cancer cells
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., Picogreen)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Seed A549 cells and culture for 24 hours.
-
Treat cells with this compound or etoposide at desired concentrations and for various time points (e.g., 1, 2, 4, 6, 24 hours).
-
Harvest cells and resuspend in PBS.
-
Mix cells with low-melting-point agarose and layer onto a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Perform alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail".
-
Neutralize and stain the DNA.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the images using comet assay software to quantify the extent of DNA damage (e.g., tail moment).
Immunofluorescence Staining for γH2AX Foci
This protocol is for the detection of DNA double-strand breaks through the visualization of phosphorylated histone H2AX (γH2AX) foci.[7][8]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Culture and treat cells with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the number of γH2AX foci per nucleus.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing this compound hematologic toxicity.
References
- 1. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
strategies to mitigate gastrointestinal side effects of F-14512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-14512. The focus is on strategies to mitigate the gastrointestinal side effects observed during pre-clinical and clinical research.
Troubleshooting Guide: Managing Gastrointestinal Side Effects of this compound
This guide provides a structured approach to identifying and mitigating gastrointestinal (GI) side effects associated with this compound in experimental settings.
Diagram: Troubleshooting Workflow for this compound Induced GI Side Effects
Caption: Troubleshooting workflow for managing this compound GI side effects.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound?
A1: Based on available clinical and preclinical data, this compound can induce the following gastrointestinal side effects:
-
Nausea and Vomiting: In a Phase I study in patients with ovarian cancer, grade 3 nausea was reported as a dose-limiting toxicity.[1] Preclinical studies in canine models also observed vomiting.[2]
-
Diarrhea: Mild to moderate diarrhea has been observed in canine studies.[2]
-
Decreased Appetite: This was noted as a dose-limiting toxicity in a Phase I human trial.[1]
-
Mucositis: While not specifically detailed for this compound, mucositis is a known side effect of its parent compound, etoposide, and other topoisomerase II inhibitors.[3]
It is noteworthy that in a randomized trial in dogs with lymphoma, gastrointestinal adverse events were reported to be more frequent with etoposide phosphate than with this compound.[4][5]
Q2: What is the proposed mechanism for this compound-induced gastrointestinal side effects?
A2: The precise mechanisms for this compound have not been fully elucidated. However, they are likely similar to those of other topoisomerase II inhibitors like etoposide. These mechanisms include:
-
Damage to Rapidly Dividing Cells: The gastrointestinal epithelium has a high cell turnover rate, making it susceptible to cytotoxic agents that target DNA replication.[6]
-
Inflammatory Pathways: Chemotherapy can induce the release of inflammatory cytokines and activate pathways like NF-κB, which contribute to mucosal damage.
-
Enteric Nervous System Effects: Some chemotherapeutic agents can induce enteric neuron toxicity, altering gut motility and secretion.[6]
Q3: Are there established prophylactic strategies to prevent this compound-induced nausea and vomiting in a research setting?
A3: While specific protocols for this compound are not yet established, standard antiemetic strategies for chemotherapy-induced nausea and vomiting (CINV) are recommended. Prophylactic administration of agents targeting key neurotransmitter pathways is a common approach. This includes:
-
5-HT3 Receptor Antagonists: (e.g., ondansetron, granisetron) are effective against acute CINV.
-
NK1 Receptor Antagonists: (e.g., aprepitant) can help manage both acute and delayed nausea and vomiting.
For anticipatory nausea, behavioral interventions and anxiolytics like benzodiazepines may be considered.[7]
Q4: How can I manage diarrhea in my animal models treated with this compound?
A4: Management of chemotherapy-induced diarrhea (CID) in a preclinical setting involves several steps:
-
Symptomatic Treatment: Administration of antidiarrheal agents such as loperamide is a first-line approach.
-
Fluid and Electrolyte Support: It is crucial to monitor for and correct dehydration and electrolyte imbalances.
-
Dietary Modification: Providing a low-fiber, bland diet can help reduce bowel irritation.
Q5: What are the best practices for monitoring and grading gastrointestinal toxicity in my experiments?
A5: Consistent monitoring and grading are essential for interpreting your experimental results. It is recommended to use a standardized grading system, such as the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE) for animal studies. Key parameters to monitor include:
-
Daily body weight
-
Food and water intake
-
Stool consistency and frequency (for diarrhea)
-
Presence and severity of oral ulcerations (for mucositis)
-
Behavioral signs of nausea or abdominal discomfort
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Adverse Events with this compound in Canine Lymphoma Studies
| Adverse Event | Grade 1 | Grade 2 | Total Incidence | Study Reference |
| Diarrhea | 6 dogs | 1 dog | 7/23 dogs | [2] |
| Vomiting | 2 dogs | 0 dogs | 2/23 dogs | [2] |
Note: In a separate randomized trial, gastrointestinal adverse events were more frequent with etoposide phosphate than with this compound.[4][5]
Table 2: Dose-Limiting Gastrointestinal Toxicities of this compound in a Phase I Human Study (Ovarian Cancer)
| Dose Level | Dose-Limiting Toxicity | Number of Patients Affected | Study Reference |
| Not Specified | Grade 3 Nausea, Decreased Appetite | 1/3 patients | [1] |
Detailed Experimental Protocols
Protocol 1: Induction and Assessment of Chemotherapy-Induced Intestinal Mucositis
This protocol is a general framework that can be adapted for studying the effects of this compound on the intestinal mucosa.
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Induction of Mucositis:
-
Administer this compound at the desired experimental dose and route (e.g., intraperitoneal or intravenous).
-
A positive control group can be treated with a known mucositis-inducing agent like 5-fluorouracil (5-FU) or irinotecan. A negative control group should receive a vehicle control.
-
-
Monitoring and Assessment:
-
Record body weight and assess for diarrhea daily.
-
At a predetermined time point (e.g., 72 hours post-treatment), euthanize the animals.
-
Collect segments of the small intestine (e.g., jejunum) for analysis.
-
-
Histopathological Analysis:
-
Fix intestinal segments in 10% buffered formalin and embed in paraffin.
-
Section and stain with hematoxylin and eosin (H&E).
-
Evaluate villus height, crypt depth, and signs of inflammation and ulceration under a microscope.
-
-
Biochemical Assays:
-
Homogenize intestinal tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Use ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the tissue homogenate.[8]
-
Protocol 2: Evaluation of Antiemetic Efficacy Against this compound-Induced Emesis
This protocol provides a general method for assessing the effectiveness of antiemetic agents against this compound-induced nausea and vomiting in a suitable animal model.
-
Animal Model: Ferrets are a commonly used model for studying emesis as they have a well-developed vomiting reflex.
-
Experimental Groups:
-
Vehicle control + this compound
-
Antiemetic agent (e.g., ondansetron) + this compound
-
Vehicle control + Vehicle
-
-
Procedure:
-
Acclimatize ferrets to the experimental environment.
-
Administer the antiemetic agent or vehicle control at a specified time before this compound administration.
-
Administer this compound at the desired dose.
-
Observe the animals continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
-
Data Analysis:
-
Compare the frequency and latency of emetic episodes between the treatment and control groups.
-
A significant reduction in the number of retches and vomits in the antiemetic-treated group indicates efficacy.
-
Signaling Pathway Diagram
Diagram: Simplified Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting (CINV)
Caption: CINV signaling pathway initiated by chemotherapy.
References
- 1. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are the side effects of Etoposide? [synapse.patsnap.com]
- 4. Randomized, double-blind trial of F14512, a polyamine-vectorized anticancer drug, compared with etoposide phosphate, in dogs with naturally occurring lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticipatory nausea and vomiting due to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
optimizing F-14512 dosage and administration schedule
This guide provides technical support for researchers, scientists, and drug development professionals working with F-14512, a novel topoisomerase II inhibitor. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to facilitate the optimization of this compound dosage and administration schedules in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a topoisomerase II inhibitor that is conjugated to a spermine moiety.[1][2] This unique structure allows the compound to be selectively taken up by cancer cells through the polyamine transport system (PTS), which is often overactive in malignant cells.[1][2][3] Once inside the cell, the epipodophyllotoxin core of this compound inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[4][5] This inhibition stabilizes the enzyme-DNA complex, leading to persistent DNA double-strand breaks and ultimately triggering cell death pathways.[6][7][8] The spermine tail not only acts as a delivery vector but also enhances the drug-DNA interaction, reinforcing the inhibition of topoisomerase II.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a water-soluble compound.[9] For in vitro experiments, this compound can be dissolved in DMSO to create a concentrated stock solution. For in vivo studies, it can be dissolved in a 0.9% NaCl solution for intraperitoneal (i.p.) or intravenous (i.v.) administration.[10] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light, to avoid repeated freeze-thaw cycles.[11]
Q3: What is a recommended starting concentration for in vitro cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line being used, as PTS activity can vary significantly. Published data shows a median IC50 value of 0.18 µmol/L across a panel of 29 human cancer cell lines after 72 hours of incubation.[2][12] For initial dose-response experiments, a wide concentration range is recommended, for example, from 0.001 µM to 100 µM.[11] Refer to Table 2 for suggested starting concentrations for common assays.
Q4: How does the polyamine transport system (PTS) activity of a cell line affect this compound cytotoxicity?
A4: The activity of the PTS is critical for the efficacy of this compound. Cancer cells with a high demand for polyamines often exhibit an overactive PTS, leading to increased uptake of this compound and greater cytotoxicity.[2][13][14][15] For instance, Chinese hamster ovary (CHO) cells with normal PTS activity are 73-fold more sensitive to this compound than CHO-MG cells that have a deficient PTS.[1][2] The presence of natural polyamines like putrescine, spermidine, and spermine can competitively inhibit the uptake of this compound, reducing its cytotoxic effect.[2]
Q5: What is the primary mode of cell death induced by this compound?
A5: Unlike its parent compound etoposide, which primarily induces apoptosis, this compound has a distinct mechanism of inducing cell death. At cytotoxic concentrations, this compound treatment leads to rapid and irrecoverable DNA damage.[3] However, it is a weak inducer of apoptosis.[9] Instead, cells treated with this compound are more likely to enter a state of drug-induced senescence.[3] This is characterized by an increase in β-galactosidase activity.[3] Therefore, when assessing the effects of this compound, it is important to include assays for senescence in addition to apoptosis.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Problem 1: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and consistent technique.[16] |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.[16] |
| Cell Passage Number | Use cells within a consistent and narrow range of passage numbers. High-passage cells can exhibit phenotypic drift, altering their growth rates and drug sensitivity.[16][17] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.[17] |
Problem 2: Lower than expected cytotoxicity or no observable effect.
| Possible Cause | Recommended Solution |
| Low PTS Activity | Verify the PTS activity of your cell line. Consider using a positive control cell line known to have high PTS activity (e.g., MX-1, HL-60).[11] |
| Incorrect Dosage Range | Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to determine the IC50 for your specific cell line.[11] |
| Insufficient Incubation Time | Although this compound can act rapidly, its effects on cell viability are typically assessed after 72 hours.[12] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
| Drug Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
Problem 3: Drug precipitation in cell culture media.
| Possible Cause | Recommended Solution |
| High Final Concentration of Solvent | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low, typically ≤0.1%, to maintain solubility and avoid solvent-induced cytotoxicity.[12] |
| Supersaturated Solution | After diluting the this compound stock into the media, mix thoroughly by gentle pipetting or swirling before adding to the cells. Visually inspect for any signs of precipitation. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MX-1 | Breast | Data not available, but highly sensitive[12][11] |
| LOX-IMV1 | Melanoma | Data not available, but highly sensitive[11] |
| HL-60 | Leukemia | Data not available, but highly sensitive[11] |
| A549 | Non-small cell lung | Value not specified, but >30-fold more potent than etoposide[3] |
| Median of 29 cell lines | Various | 0.18[2][12] |
Table 2: Recommended Starting Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | 0.01 µM - 10 µM | A broad range is recommended to capture the full dose-response curve. |
| Apoptosis Assay (e.g., Caspase-3/7) | 1 µM - 10 µM | This compound is a weak inducer of apoptosis; effects may only be seen at higher concentrations.[9] |
| Senescence Assay (e.g., β-galactosidase) | 0.1 µM - 5 µM | Senescence is a primary outcome; test concentrations around the IC50 value.[3] |
| DNA Damage (e.g., γH2AX staining) | 0.1 µM - 10 µM | DNA damage is a key mechanism of action.[12] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a detailed methodology for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a series of 2x concentrated serial dilutions of this compound in complete medium from your stock solution. A common dilution series might range from 20 µM to 0.02 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control to each well. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period, typically 72 hours for this compound.[12]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals. Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log of the drug concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting low cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. promegaconnections.com [promegaconnections.com]
Technical Support Center: Investigating Acquired Resistance to F-14512
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to F-14512.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a decrease in a drug's efficacy after an initial period of sensitivity. To confirm acquired resistance to this compound, you should:
-
Establish a Baseline: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line.
-
Develop a Resistant Cell Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.
-
Compare IC50 Values: Periodically measure the IC50 of this compound in the cultured cells. A significant and persistent increase in the IC50 value compared to the parental cell line indicates the development of acquired resistance.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms can be extrapolated from its mechanism of action and known resistance to its parent compound class (epipodophyllotoxins).[2][3] These include:
-
Alterations in the Polyamine Transport System (PTS): Since this compound utilizes the PTS for cellular entry, downregulation or mutations in PTS components could reduce drug uptake.[4][5][6]
-
Target Alteration: Mutations in the topoisomerase II enzyme, the primary target of this compound, can prevent effective drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell. However, one study in dogs suggested this compound may have an advantage over etoposide in P-gp-overexpressing lymphomas.[7]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.[6]
-
Induction of Senescence or Altered Cell Death Pathways: this compound has been shown to induce senescence in some cancer cells.[8] Resistance could emerge through the evasion of this process.
Q3: How can I investigate if reduced drug uptake via the Polyamine Transport System (PTS) is contributing to resistance?
A3: To investigate the role of the PTS in this compound resistance, you can perform the following experiments:
-
Competitive Inhibition Assay: Assess the cytotoxicity of this compound in the presence of natural polyamines like putrescine, spermidine, and spermine.[4] A reduced sensitivity to this compound in the presence of these competitors would suggest PTS-mediated uptake.
-
Fluorescent Probe Uptake: Utilize a fluorescently labeled polyamine probe to compare its uptake in sensitive versus resistant cells using flow cytometry or fluorescence microscopy. A decreased uptake in resistant cells would indicate altered PTS activity.
-
Gene and Protein Expression Analysis: Quantify the expression levels of genes and proteins known to be involved in the PTS in both sensitive and resistant cell lines using techniques like qRT-PCR and Western blotting.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in our resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure you are using a consistent passage number for your experiments. Regularly perform cell line authentication. |
| Drug Instability | This compound is light-sensitive. Protect from light during storage and experiments. Prepare fresh dilutions for each experiment from a frozen stock. |
| Assay Variability | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Use a consistent incubation time for drug exposure. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. |
Problem: No significant difference in topoisomerase II expression or mutation status between sensitive and resistant cells.
| Potential Cause | Troubleshooting Steps |
| Post-Translational Modifications | Investigate post-translational modifications of topoisomerase II that might affect its activity or interaction with this compound. |
| Altered Subcellular Localization | Examine the subcellular localization of topoisomerase II in both sensitive and resistant cells using immunofluorescence. |
| Upstream/Downstream Pathway Alterations | Investigate signaling pathways that regulate topoisomerase II activity or the cellular response to DNA damage. |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 100 µM) for a specified duration (e.g., 72 hours).[9] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[1]
Western Blotting for ABC Transporter Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the ABC transporter of interest (e.g., P-glycoprotein) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Application of Podophyllotoxin Derivatives to Fight Against Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Randomized, double-blind trial of F14512, a polyamine-vectorized anticancer drug, compared with etoposide phosphate, in dogs with naturally occurring lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
addressing off-target effects of F-14512 in non-cancerous cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing F-14512, a novel topoisomerase II inhibitor designed for targeted delivery to cancer cells. The primary focus is to address and mitigate potential off-target effects in non-cancerous cells during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it achieve selectivity for cancer cells?
A1: this compound is a conjugate of an epipodophyllotoxin, which inhibits topoisomerase II, and a spermine moiety.[1][2][3] This spermine tail acts as a vector, enabling the drug to be actively transported into cells via the polyamine transport system (PTS).[1][4] Since many cancer cells exhibit an overactive PTS to meet their high demand for polyamines for proliferation, this compound accumulates preferentially in these malignant cells, leading to selective cytotoxicity.[1][2][5]
Q2: What are the expected "off-target" effects of this compound in non-cancerous cells?
A2: The primary "off-target" concern for this compound is not traditional off-target enzyme inhibition, but rather cytotoxicity in non-cancerous cells that may have a higher than expected activity of the polyamine transport system. The toxicity is still driven by the on-target inhibition of topoisomerase II, but the uptake in non-cancerous cells is an "off-tissue" effect. Therefore, understanding the PTS activity of your non-cancerous cell models is critical.
Q3: I am observing higher than expected toxicity in my non-cancerous control cell line. What could be the cause?
A3: Higher than expected toxicity in non-cancerous cells could be due to unexpectedly high activity of the polyamine transport system in that specific cell line. It is also possible that at very high concentrations, this compound may enter cells through other, less efficient mechanisms. It is crucial to perform a dose-response curve to determine the IC50 and to compare it with cell lines with known PTS activity.[6]
Q4: How can I be sure that the observed effects in my experiments are due to the inhibition of topoisomerase II and not some other off-target effect?
A4: To confirm that the cellular phenotype you are observing is due to topoisomerase II inhibition, you can perform several control experiments. A rescue experiment using a drug-resistant mutant of topoisomerase II could be considered.[6][7] Additionally, comparing the phenotype to that induced by other known topoisomerase II inhibitors, like etoposide, can provide evidence for an on-target effect.[8] However, be aware that the cellular responses to this compound and etoposide may not be identical.[5][8]
Q5: What are the key differences in the cellular response to this compound compared to its parent compound, etoposide?
A5: While both this compound and etoposide inhibit topoisomerase II, their cellular effects can differ. This compound has been shown to be significantly more potent and to induce unrecoverable DNA damage.[8] Interestingly, in some cell lines, this compound preferentially induces senescence rather than apoptosis, which is a more common outcome with etoposide.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous control cells | 1. High polyamine transport system (PTS) activity in the control cell line.2. This compound concentration is too high, leading to non-specific uptake.3. Solvent toxicity. | 1. Characterize the PTS activity of your control cell line. Consider using a control cell line with known low PTS activity.2. Perform a dose-response curve to determine the optimal concentration range.3. Ensure the final solvent concentration is below toxic levels (e.g., <0.1% for DMSO) and is consistent across all experimental conditions.[6] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Standardize cell culture protocols.2. Aliquot and store this compound stock solutions at -80°C and protect from light. Prepare fresh dilutions for each experiment.[4][6]3. Ensure precise and consistent timing for all experimental steps.[6] |
| Observed phenotype does not match expected outcome of topoisomerase II inhibition | 1. The phenotype is due to an off-target effect.2. The specific cell line responds differently to topoisomerase II inhibition. | 1. Use a structurally unrelated topoisomerase II inhibitor as a positive control.2. Perform a rescue experiment with a drug-resistant topoisomerase II mutant.[6][7]3. Characterize the downstream signaling pathways to understand the specific cellular response. |
Quantitative Data Summary
The selectivity of this compound is demonstrated by its differential cytotoxicity in cell lines with proficient versus deficient polyamine transport systems.
| Cell Line | PTS Activity | This compound IC50 (µM) | Reference |
| CHO | Proficient | 0.12 | [4] |
| CHO-MG | Deficient | 8.7 | [4] |
| Ratio (Deficient/Proficient) | 72.5 |
Experimental Protocols
Protocol 1: Assessment of Cellular Viability (IC50 Determination)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for DNA Damage Response
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points. Include a positive control (e.g., etoposide) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against a DNA damage marker, such as phospho-H2A.X (γH2AX).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of F-14512 in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-14512 in combination therapies. The information is designed to address specific experimental challenges and provide guidance on improving the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from etoposide?
This compound is a topoisomerase II inhibitor that is structurally derived from etoposide.[1][2] Its unique feature is the addition of a spermine moiety, which acts as a vector to target cancer cells.[1][3][4] This is advantageous because many tumor cells overexpress the polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[1][3][4] The spermine tail of this compound is recognized by the PTS, leading to its selective uptake and accumulation within cancer cells, thereby minimizing exposure to healthy tissues.[1][3] This targeted delivery is designed to offer a wider therapeutic window and an improved therapeutic index compared to its parent compound, etoposide.[1]
While both this compound and etoposide inhibit topoisomerase II, leading to DNA double-strand breaks, the cellular responses they elicit are distinct. This compound has been shown to be a more potent inducer of senescence, a state of irreversible cell cycle arrest, whereas etoposide is more likely to induce apoptosis.[5][6]
Q2: What are the known synergistic partners for this compound and what is the rationale for these combinations?
Preclinical studies have demonstrated that this compound exhibits synergistic anti-leukemic effects when combined with several standard chemotherapy agents.[1][7] These include:
-
Cytarabine (Ara-C): A nucleoside analog that inhibits DNA synthesis. The combination of a topoisomerase II inhibitor and a DNA synthesis inhibitor can lead to enhanced cancer cell killing. An in vivo study using suboptimal doses of this compound and Ara-C resulted in enhanced anti-leukemic activity.[1] A phase I/II clinical trial has been initiated to evaluate this combination in acute myeloid leukemia (AML).[2][8][9]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II. Combining two topoisomerase II inhibitors with different mechanisms of action may overcome resistance.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis and induces apoptosis.
-
Bortezomib: A proteasome inhibitor that can sensitize cancer cells to DNA-damaging agents by inhibiting the repair of DNA damage.
-
SAHA (Vorinostat): A histone deacetylase (HDAC) inhibitor that can alter chromatin structure and enhance the accessibility of DNA to other anticancer agents.
The primary rationale for these combinations is to target multiple, often complementary, pathways involved in cancer cell proliferation and survival, thereby increasing efficacy and potentially overcoming drug resistance.
Q3: What is the primary dose-limiting toxicity of this compound in clinical trials, and how can it be managed in a research setting?
The main dose-limiting toxicity observed in clinical trials with this compound is hematological, specifically severe neutropenia and febrile neutropenia.[1][2][9][10] In a phase I study in patients with platinum-refractory or resistant ovarian cancer, a high incidence of grade 4 neutropenia was reported, which ultimately led to the cessation of the study.[10]
In a preclinical research setting, it is crucial to monitor for signs of hematological toxicity. This can be done through regular complete blood counts (CBCs) in animal models. To manage and mitigate this toxicity, the following can be considered:
-
Dose optimization: Titrate the dose of this compound and the combination agent to find a balance between efficacy and toxicity.
-
Scheduling: Explore different dosing schedules, such as intermittent dosing, to allow for bone marrow recovery between treatments.
-
Supportive care: In animal models, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to promote neutrophil recovery, although this should be carefully justified and documented in the experimental design.[10]
Troubleshooting Guides
Problem 1: Suboptimal Synergy or Antagonistic Effects Observed in Combination Studies
Possible Causes:
-
Incorrect Dosing Ratios: The ratio of this compound to the combination agent is critical for achieving synergy.
-
Inappropriate Dosing Schedule: The timing of administration of each agent can significantly impact the outcome.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent due to variations in PTS activity or the expression of other relevant targets.
-
Drug Inactivation: One agent may be inactivating the other.
Solutions:
-
Checkerboard Assay: Perform a checkerboard (matrix) dilution of both this compound and the combination agent to test a wide range of concentrations and ratios. This will help in identifying the optimal concentrations for synergy.
-
Staggered Dosing: Test different administration schedules, such as sequential versus concurrent administration, to determine the most effective timing.
-
Characterize Cell Lines: Ensure that the cell lines used in your experiments have detectable PTS activity. This can be assessed using a fluorescently labeled polyamine probe.
-
Literature Review: Consult the literature for known interactions between the classes of compounds you are testing.
Problem 2: High Variability in In Vivo Tumor Growth Inhibition Studies
Possible Causes:
-
Inconsistent Drug Administration: Variability in injection technique or formulation can lead to inconsistent drug exposure.
-
Tumor Heterogeneity: The initial tumor burden and growth rate can vary between animals.
-
Animal Health: Underlying health issues in the animal models can affect their response to treatment.
Solutions:
-
Standardize Protocols: Ensure that all personnel involved in the study are using standardized and validated protocols for drug formulation and administration.
-
Tumor Matching: Randomize animals into treatment groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the study.
-
Health Monitoring: Closely monitor the health of the animals throughout the study and exclude any animals that show signs of illness unrelated to the treatment.
Problem 3: Difficulty in Assessing Senescence as an Endpoint
Possible Cause:
-
Technical Issues with Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This assay is known to be sensitive to pH and can have high background.
Solutions:
-
pH Optimization: Ensure the pH of the staining solution is precisely 6.0. A lower pH can lead to false positives, while a higher pH can result in false negatives.[11]
-
Optimize Incubation Time: The incubation time for the staining may need to be optimized for your specific cell type.
-
Use a Dry Incubator: Avoid using a CO2 incubator for the staining step, as the CO2 can alter the pH of the staining solution.[11]
-
Include Proper Controls: Always include positive and negative controls for senescence to validate your assay.
-
Alternative Markers: Consider using other markers of senescence, such as p16 or p21 expression, in conjunction with SA-β-gal staining for a more robust assessment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. Data for combination therapies are limited in the public domain and represent an area for further investigation.
Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide
| Cell Line | This compound Median EC50 (µmol/L) | Etoposide Median EC50 (µmol/L) | Fold Difference |
| Panel of 29 Human Cancer Cell Lines | 0.18 | 1.4 | ~8-fold more potent |
| A549 (Non-small cell lung cancer) | Not specified | Not specified | >30-fold more potent |
| SK-OV3 (Ovarian cancer) | Not specified | Not specified | ~10-fold more potent |
Data compiled from multiple sources.[6][10][12]
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Administration Route | Dose Range (mg/kg/injection) | Outcome |
| MX-1 (Human breast tumor xenograft) | i.p. | 0.32 - 1.25 | Marked antitumor activity without toxic side effects |
| A2780R (Cisplatin-resistant ovarian cancer) | Not specified | 1.25 | Significantly inhibited tumor growth compared to etoposide |
Data compiled from multiple sources.[12][13]
Experimental Protocols
Detailed experimental protocols for proprietary drugs like this compound are often not publicly available. However, the following are generalized protocols for key experiments that can be adapted for use with this compound.
Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay
Objective: To determine if the combination of this compound and a second agent results in synergistic, additive, or antagonistic effects on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Combination agent stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations. This is typically done by adding different concentrations of this compound along the rows and different concentrations of the combination agent along the columns. Include wells with single-agent treatments and vehicle controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect cellular senescence in response to this compound treatment.
Materials:
-
Treated and control cells cultured on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)
-
Microscope
Method:
-
Wash: Gently wash the cells with PBS.
-
Fix: Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Stain: Add the SA-β-gal staining solution to the cells and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Wash: Wash the cells with PBS.
-
Visualize: Observe the cells under a microscope. Senescent cells will appear blue.
-
Quantify: The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells in several random fields.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Rationale for this compound combination therapies.
Caption: Troubleshooting workflow for suboptimal synergy.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Guidelines for Managing Topotecan-Related Hematologic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I-II study of F14512 in combination with cytarabine in patients 60 years old and older with acute myeloid leukemia | Clinical trials - Pierre Fabre [clinicaltrials.pierre-fabre.com]
- 9. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Clinical Guidelines for Managing Topotecan-Related Hematologic Toxicity. | Semantic Scholar [semanticscholar.org]
- 11. What are common considerations for using the Senescence β-Galactosidase Staining Kit #9860? | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in F-14512 Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during F-14512 cytotoxicity assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues related to the unique mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other topoisomerase II inhibitors like etoposide?
This compound is a promising anti-cancer agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[1][2] This spermine tail acts as a vector, allowing the drug to be selectively taken up by cancer cells through the polyamine transport system (PTS), which is often overactivated in these cells.[1][2] This targeted delivery mechanism makes this compound significantly more potent and selective against cancer cells compared to its parent compound, etoposide, which lacks the polyamine vector.[3][4]
Q2: What is the primary mechanism of cell death induced by this compound?
This compound functions as a topoisomerase II poison, trapping the enzyme on DNA and leading to the formation of DNA double-strand breaks.[3] However, unlike etoposide which primarily induces apoptosis, this compound has been shown to predominantly trigger cellular senescence in some cancer cell lines, such as A549 non-small cell lung cancer cells.[5] This is a state of irreversible cell cycle arrest.[5] Therefore, when assessing the cytotoxic effects of this compound, it is crucial to consider markers of senescence in addition to apoptosis.
Q3: Why am I observing significant variability in IC50 values for this compound across different cancer cell lines?
The efficacy of this compound is highly dependent on the activity of the polyamine transport system (PTS) in the target cells.[2] Cancer cell lines exhibit considerable heterogeneity in their PTS activity.[6][7] Cell lines with a highly active PTS will demonstrate greater uptake of this compound and consequently, higher sensitivity and lower IC50 values.[2][6] Conversely, cells with low PTS activity will be more resistant to the drug.[2] It is recommended to assess the PTS activity of your cell line of interest to correlate it with this compound sensitivity.
Q4: Can the presence of exogenous polyamines in the culture medium affect my results?
Yes, the presence of naturally occurring polyamines like putrescine, spermidine, and spermine in the cell culture medium can competitively inhibit the uptake of this compound through the PTS.[2] This can lead to an underestimation of the drug's potency and result in higher IC50 values.[2] For sensitive and reproducible assays, it is advisable to use a polyamine-depleted medium or to be aware of the polyamine concentration in your serum supplement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments | Inconsistent Polyamine Transport System (PTS) Activity: PTS activity can be influenced by cell density, passage number, and culture conditions.[6][7] | - Use cells within a consistent and low passage number range.- Standardize cell seeding density for all experiments.- Ensure consistent culture conditions (media, serum batch, CO2 levels). |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Prepare fresh dilutions of this compound from a stock solution for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| Higher than expected IC50 values | Low PTS Activity in the Chosen Cell Line: The selected cell line may have inherently low expression or activity of the PTS.[2] | - Screen a panel of cell lines to identify one with high PTS activity.- Consider transiently or stably overexpressing a key component of the PTS to sensitize the cells. |
| Competition from Polyamines in the Medium: As mentioned in the FAQs, polyamines in the serum can compete for uptake.[2] | - Use a polyamine-depleted serum or a serum-free medium for the duration of the drug treatment.- Include a control group with the addition of exogenous polyamines to confirm competitive inhibition. | |
| Low or no cytotoxic effect observed | Incorrect Assay Endpoint: this compound can induce senescence rather than immediate apoptosis.[5] Standard cytotoxicity assays that measure metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH) may not fully capture the cytostatic effect of senescence. | - In addition to standard cytotoxicity assays, perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.- Analyze cell cycle distribution by flow cytometry to detect cell cycle arrest. |
| Insufficient Incubation Time: The cytotoxic and senescence-inducing effects of this compound may require a longer incubation period to become apparent.[5] | - Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your cell line. | |
| Inconsistent SA-β-gal staining results | Variability in Lysosomal Mass/pH: SA-β-gal activity is dependent on lysosomal function, which can vary with cell state.[8][9] | - Ensure consistent cell culture conditions, as factors like cell density can influence lysosomal content.- Use a positive control for senescence induction (e.g., treatment with a low dose of a DNA damaging agent like doxorubicin) to validate the staining procedure. |
| Suboptimal Staining Protocol: Fixation and staining times can impact the quality of the results.[10] | - Optimize fixation time to avoid over-fixation, which can inhibit enzyme activity.- Ensure the pH of the staining solution is accurately adjusted to 6.0. |
Quantitative Data
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Median of 29 cell lines | Various solid and hematologic cancers | 0.18 | [2] |
| CHO | Chinese Hamster Ovary | 0.12 | [3] |
| CHO-MG (PTS-deficient) | Chinese Hamster Ovary | 8.7 | [3] |
| A549 | Non-small cell lung cancer | >30-fold more cytotoxic than etoposide | [5] |
| MX1 | Breast cancer | Potent in vivo activity | [2] |
| L1210 | Murine leukemia | Sensitivity decreased in the presence of exogenous polyamines | [2] |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described in the cytotoxicity protocol.
-
Fixation: After the incubation period, wash the cells twice with PBS and then fix them with a freshly prepared 1X fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0). Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate at 37°C (without CO2) overnight in the dark.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells in several random fields.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced cellular senescence.
References
- 1. Molecular Mechanisms of Cellular Senescence and Immuno-Senescence: Insights from Model Organisms and Emerging Pathways , American Journal of Biomedical and Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is senescence-associated β-galactosidase a marker of neuronal senescence? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Navigating the Translational Gap: A Technical Support Guide for F-14512 Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical and translational research of F-14512. The information is designed to assist in experimental design, data interpretation, and navigating the complexities of translating promising preclinical findings into clinical efficacy.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel anti-cancer agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety.[1] This spermine tail acts as a vector, facilitating the drug's selective uptake into cancer cells via the overactive polyamine transport system (PTS).[1][2] The polyamine component serves three main functions: it aids in creating a water-soluble formulation, enhances DNA binding to strengthen topoisomerase II inhibition, and enables selective uptake by tumor cells through the PTS.[1][3]
Q2: How does the mechanism of this compound differ from its parent compound, etoposide?
While both this compound and etoposide are topoisomerase II inhibitors, this compound exhibits a distinct pharmacological profile.[4] The spermine moiety in this compound not only facilitates targeted delivery but also contributes directly to its cytotoxic activity.[4] Preclinical studies have shown that this compound induces less DNA damage than etoposide at equicytotoxic concentrations, suggesting that the nature of the DNA lesions may be different and potentially less easily repaired.[4][5] Furthermore, this compound predominantly induces cell senescence rather than apoptosis, which is a more common mechanism for etoposide.[5]
Preclinical Efficacy
Q3: What level of preclinical antitumor activity has been observed with this compound?
Preclinical studies have demonstrated significant antitumor activity for this compound across a range of cancer models. In a panel of 29 human cancer cell lines, this compound showed a median EC50 value of 0.18 µmol/L, which was approximately 8-fold lower than that of etoposide.[4] In vivo, this compound has shown marked antitumor activity in models such as the MX-1 human breast tumor xenograft, where it induced both partial and complete tumor regressions.[1][4] Studies in 18 different tumor models revealed significant responses in 67% of them, with high activity in 33% of the responsive models.[6]
Q4: Is there a way to predict which tumors will be most sensitive to this compound?
The expression and activity of the polyamine transport system (PTS) are key determinants of this compound sensitivity.[6] Fluorescently labeled polyamine probes have been investigated as a potential method to identify tumors with a highly active PTS.[6] In preclinical models, higher uptake of these probes correlated with tumor sensitivity to this compound.[6] This suggests that such probes could potentially be developed as biomarkers to select patients who are most likely to respond to this compound treatment.[6]
Troubleshooting Guides
Translational Challenges: Preclinical to Clinical
Q5: We are observing discrepancies between the high preclinical efficacy of this compound in our models and the reported clinical outcomes. What are the potential reasons for this?
Translating the potent preclinical activity of this compound into clinical efficacy has faced challenges, a common issue for many targeted therapies. Several factors could contribute to this discrepancy:
-
Tumor Heterogeneity and PTS Expression: The level of PTS activity can vary significantly between different tumor types and even within the same tumor. Preclinical models, particularly cell line-derived xenografts, may have more homogenous and higher PTS expression than patient tumors.
-
Toxicity Profile: In a Phase I clinical trial in patients with platinum-refractory or resistant ovarian cancer, the study was terminated due to grade 4 neutropenia.[7] This dose-limiting toxicity may prevent the administration of this compound at concentrations high enough to achieve the antitumor effects observed in preclinical models.
-
Differences in Metabolism and Pharmacokinetics: The metabolism and pharmacokinetic profile of this compound in humans may differ from those in animal models, affecting drug exposure at the tumor site.
-
Distinct Mechanisms of Cell Death: this compound primarily induces senescence in preclinical models.[5] The clinical relevance and long-term consequences of drug-induced senescence are still not fully understood and may differ from the more immediate tumor shrinkage associated with apoptosis.
Q6: Our in vivo experiments are showing variable antitumor responses to this compound. How can we troubleshoot this?
Variability in in vivo responses can be attributed to several factors:
-
Model Selection: Ensure the chosen tumor model has a well-characterized and active polyamine transport system. It is advisable to measure PTS activity in your models prior to initiating efficacy studies.
-
Drug Administration and Formulation: this compound's formulation and route of administration can impact its bioavailability and antitumor effect.[6] Ensure consistent preparation and administration of the drug.
-
Assessment of Pharmacodynamics: Monitor pharmacodynamic biomarkers to confirm target engagement. For this compound, this could include measuring the phosphorylation of histone H2AX (a marker of DNA damage) in tumor tissue.[8]
-
Evaluation of Resistance Mechanisms: Investigate potential resistance mechanisms, such as alterations in the PTS, drug efflux pumps (e.g., P-glycoprotein), or DNA damage repair pathways.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide
| Cell Line | This compound EC50 (µmol/L) | Etoposide EC50 (µmol/L) | Fold Difference |
| Median of 29 Human Cancer Cell Lines | 0.18 | 1.4 | ~8 |
| A549 (Non-small cell lung cancer) | Not explicitly stated, but this compound is >30-fold more cytotoxic | Not explicitly stated | >30 |
| MX-1 (Human breast tumor) | Not explicitly stated, but 23-fold higher sensitivity to this compound | Not explicitly stated | 23 |
| CHO (PTS-proficient) | Not explicitly stated, but 73-fold more cytotoxic than CHO-MG | Not explicitly stated | 73 (compared to CHO-MG) |
Data compiled from multiple preclinical studies.[4][5]
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake via the Polyamine Transport System
This protocol outlines a competitive uptake assay to determine if this compound utilizes the PTS.
Materials:
-
L1210 murine leukemia cells (or other cell line with a known active PTS)
-
[14C]-spermidine
-
This compound
-
Etoposide (as a negative control)
-
Appropriate cell culture medium and supplements
-
Scintillation counter
Methodology:
-
Culture L1210 cells to the desired density.
-
Pre-incubate the cells in a buffer suitable for uptake assays.
-
Add varying concentrations of this compound or etoposide to the cells.
-
Add a fixed concentration of [14C]-spermidine to the cell suspension.
-
Incubate for a defined period to allow for uptake.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular [14C]-spermidine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the inhibition of [14C]-spermidine uptake by this compound and etoposide to determine the Ki value for this compound. A low Ki value indicates high affinity for the PTS.[4]
Protocol 2: Comet Assay for DNA Damage Assessment
This protocol allows for the visualization and quantification of DNA strand breaks induced by this compound.
Materials:
-
A549 cells (or other relevant cell line)
-
This compound
-
Etoposide
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Methodology:
-
Treat A549 cells with this compound or etoposide at desired concentrations and for a specific duration (e.g., 2 hours).[4]
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis in an alkaline buffer to unwind the DNA and separate broken fragments from intact DNA.
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of DNA fragments that have migrated during electrophoresis.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variable in vivo responses.
References
- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
F-14512 Technical Support Center: Stability and Solubility Guidelines
Welcome to the technical support center for F-14512. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the stability and solubility characteristics of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound was intentionally designed with a spermine moiety to enhance its water solubility compared to its parent compound, etoposide.[1][2][3][4][5] This modification facilitates its formulation in aqueous solutions for experimental use.[1][2][4] While it is considered water-soluble, for creating concentrated stock solutions, an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[1] This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium to achieve the desired final concentration.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Generally, these aliquoted solutions should be stable for up to one month when stored at -20°C.
Q4: What is the stability of this compound in aqueous experimental buffers?
A4: For optimal results, it is best practice to prepare fresh working solutions of this compound in your aqueous buffer or cell culture medium on the day of the experiment. Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution can occur if the solubility limit of this compound in the final aqueous buffer is exceeded. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
Issue: Precipitation Observed During Preparation of Aqueous Working Solution
This is a common challenge encountered when diluting a compound from a high-concentration organic stock into an aqueous buffer. The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation issues.
Quantitative Data Summary
While specific solubility values in various buffers are not extensively published, the following tables provide a summary of recommended practices for handling this compound.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity DMSO is crucial to prevent degradation. |
| Final in vitro DMSO Concentration | ≤ 0.1% | To minimize solvent-induced cytotoxicity in cellular assays.[1] |
| Aqueous Buffers | Cell Culture Media (e.g., RPMI, DMEM), PBS | Prepare fresh dilutions for each experiment. |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Compound | -20°C | Up to 6 months | Keep vial tightly sealed and protected from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | Room Temperature or 4°C | Use on the same day of preparation | Long-term storage is not recommended. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for in vitro Cytotoxicity Assays
This protocol outlines the steps for preparing working solutions of this compound from a DMSO stock for use in cell-based assays.
Caption: Workflow for preparing this compound working solutions.
Detailed Steps:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store these aliquots at -20°C for up to one month.
-
-
Preparation of Working Solution (Example for a 10 µM final concentration):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Ensure the final DMSO concentration in the cell culture is below 0.1% to avoid solvent-induced effects.[1]
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Add the appropriate volume of the working solution to your cell cultures.
-
Signaling Pathway Context
This compound is a topoisomerase II inhibitor that is selectively taken up by cancer cells via the polyamine transport system (PTS).[1][2][4] Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell cycle arrest and cell death.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
F-14512 Demonstrates Superior Cytotoxicity to Etoposide in A549 Lung Cancer Cells
A comparative analysis reveals that F-14512, a novel polyamine-vectored topoisomerase II inhibitor, exhibits significantly greater cytotoxic activity against A549 human lung cancer cells than the established chemotherapeutic agent, etoposide. This enhanced potency is attributed to its targeted delivery via the polyamine transport system and a distinct mechanism of inducing cell senescence over apoptosis.
This compound, a derivative of the epipodophyllotoxin etoposide, has been engineered to exploit the elevated activity of the polyamine transport system (PTS) often found in cancer cells for more selective and efficient drug delivery.[1][2] This targeted approach, coupled with a modified mechanism of action, results in a markedly different and more potent cytotoxic profile in A549 non-small cell lung cancer cells when compared to its parent compound, etoposide.
Comparative Cytotoxicity Data
Quantitative assessments consistently demonstrate the superior potency of this compound. Studies report that this compound is approximately 10 to over 30 times more cytotoxic to A549 cells than etoposide.[1][3] While both compounds function as topoisomerase II poisons, this compound induces fewer but ultimately unrecoverable DNA double-strand breaks.[1]
| Compound | Cell Line | Assay Duration | IC50 / EC50 | Fold Difference (Approx.) | Reference |
| This compound | A549 | 72 hours | ~0.18 µM (median over 29 lines) | >8x vs Etoposide median | [3] |
| Etoposide | A549 | 72 hours | 3.49 µM | - | |
| This compound vs. Etoposide | A549 | Not Specified | - | ~10-fold more cytotoxic | [3] |
| This compound vs. Etoposide | A549 | Not Specified | - | >30-fold more cytotoxic | [1] |
Mechanisms of Action and Cellular Fate
The primary distinction in the mechanisms of this compound and etoposide lies in their cellular uptake and the subsequent cell death pathways they trigger.
Etoposide acts as a conventional topoisomerase II inhibitor.[4][5] It stabilizes the complex between the enzyme and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks.[5][6] This extensive DNA damage typically triggers an apoptotic response, in A549 cells, this has been shown to involve the activation of the ARF-p53 signaling pathway.[7]
This compound , by contrast, utilizes its spermine moiety to engage with the polyamine transport system, which is frequently overexpressed in cancer cells, leading to its preferential accumulation within the tumor cells.[2] This spermine tail also serves as a DNA anchor, reinforcing the inhibition of topoisomerase II.[2] Interestingly, at equitoxic concentrations, A549 cells treated with this compound are less inclined to undergo apoptosis.[1] Instead, they predominantly enter a state of cellular senescence, characterized by an increase in β-galactosidase activity.[1] This fundamental difference in induced cell fate may contribute to its enhanced in vivo antitumor activity.[1]
References
- 1. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Low-dose etoposide-treatment induces endoreplication and cell death accompanied by cytoskeletal alterations in A549 cells: Does the response involve senescence? The possible role of vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
F-14512: A Comparative Analysis of its Differential Effects on Topoisomerase II Alpha and Beta Isoforms
For Researchers, Scientists, and Drug Development Professionals
F-14512 is a promising anti-cancer agent that functions as a topoisomerase II poison. It is a derivative of the well-known chemotherapy drug etoposide, distinguished by the addition of a spermine moiety. This structural modification not only facilitates its targeted delivery to cancer cells via the polyamine transport system (PTS), which is often overactive in malignant cells, but also enhances its interaction with DNA, leading to a more potent inhibition of topoisomerase II.[1][2][3] This guide provides a detailed comparison of the effects of this compound on the two isoforms of topoisomerase II, alpha (TOP2A) and beta (TOP2B), with supporting experimental data and protocols.
Mechanism of Action: A Tale of Two Isoforms
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break. Topoisomerase II poisons, like this compound and etoposide, exert their cytotoxic effects by stabilizing the transient "cleavage complex," in which the enzyme is covalently bound to the 5'-ends of the broken DNA. This leads to an accumulation of DSBs and subsequent cell death.[4]
Humans have two topoisomerase II isoforms, alpha and beta, which are encoded by different genes. While they share a high degree of sequence homology, they exhibit differences in their expression patterns, cellular functions, and sensitivity to inhibitors. TOP2A is predominantly expressed in proliferating cells and is essential for chromosome segregation during mitosis. In contrast, TOP2B is more ubiquitously expressed and is thought to be involved in transcriptional regulation. The differential effects of anti-cancer drugs on these isoforms are of significant interest, as they may underlie both the therapeutic efficacy and the toxic side effects of these agents. For instance, etoposide is known to target both TOP2A and TOP2B, and its action on TOP2B has been implicated in treatment-related secondary leukemias.[4][5]
This compound, like its parent compound, is a potent poison of both human topoisomerase II alpha and beta.[4] However, the presence of the spermine tail in this compound introduces distinct properties that modulate its interaction with the enzyme-DNA complex, leading to differential effects on the two isoforms when compared to etoposide.
Comparative Efficacy: this compound vs. Etoposide
Numerous studies have demonstrated the superior cytotoxic potential of this compound over etoposide in a wide range of cancer cell lines. This increased potency is attributed to its enhanced uptake via the PTS and its stronger interaction with DNA.[1][2][3]
| Parameter | This compound | Etoposide | Cell Lines/Conditions | Reference |
| Median EC50 | 0.18 µmol/L | 1.4 µmol/L | Panel of 29 human cancer cell lines | [1][2] |
| Cytotoxicity (CHO vs. CHO-MG) | 73-fold more cytotoxic in PTS-proficient CHO cells | No significant difference | Chinese Hamster Ovary (CHO) and PTS-deficient (CHO-MG) cells | [1][2] |
| Topoisomerase II Poisoning | ~10-fold more potent in vitro | - | In vitro plasmid cleavage assay | [1] |
| Cytotoxicity (A549 cells) | >30-fold more cytotoxic | - | A549 non-small cell lung cancer cells | [6] |
| DNA Damage | Induces less but unrecoverable DNA damage | Induces more DNA strand breaks | A549 cells | [6] |
| Cell Death Mechanism | Primarily senescence | Primarily apoptosis | A549 cells | [6] |
Differential Effects on TOP2A and TOP2B
A key study by Gentry et al. provides a detailed biochemical analysis of the interactions between this compound and the purified human topoisomerase II alpha and beta isoforms. The study highlights that while this compound is a potent poison for both isoforms, its spermine moiety significantly influences its activity, particularly in the absence of ATP.
| Parameter | This compound | Etoposide | TOP-53 * | Isoform | Reference |
| DNA Cleavage Stimulation | Potent stimulator | Stimulator | Stimulator | TOP2A & TOP2B | [4] |
| Activity in the absence of ATP | Maintains robust activity | Activity significantly reduced | Activity significantly reduced | Both | [4] |
| Potency (relative to etoposide) | More potent | - | - | Both | [4] |
| Efficacy (relative to etoposide) | More efficacious | - | - | Both | [4] |
*TOP-53 is an etoposide derivative with an aminoalkyl group at the C4 position that enhances drug-enzyme binding.[4]
The ability of this compound to maintain its activity in the absence of ATP is a notable difference from etoposide and TOP-53. This suggests that the DNA-binding capacity of the spermine tail can compensate for the lack of ATP-dependent conformational changes in the enzyme that are normally required for efficient cleavage.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for in vitro topoisomerase II DNA cleavage assay.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase II cleavage complex, resulting in the linearization of supercoiled plasmid DNA.
Materials:
-
Purified human topoisomerase II alpha or beta enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound and etoposide dissolved in an appropriate solvent (e.g., DMSO)
-
10x Topoisomerase II assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/mL proteinase K)
-
6x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µL. To a microcentrifuge tube, add the following in order: nuclease-free water, 2 µL of 10x assay buffer, 200-300 ng of supercoiled plasmid DNA, and the desired concentration of this compound or etoposide.
-
Initiate the reaction by adding a sufficient amount of purified topoisomerase II alpha or beta (e.g., 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of stop solution and incubate at 37°C for a further 30 minutes to digest the protein.
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE or TBE buffer.
-
Perform electrophoresis until adequate separation of DNA species is achieved.
-
Visualize the DNA bands under UV light. The amount of linear plasmid DNA is indicative of the level of topoisomerase II-mediated DNA cleavage.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound and etoposide
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and etoposide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 values by plotting the data using a non-linear regression model.
Conclusion
This compound represents a significant advancement in the development of topoisomerase II inhibitors. Its unique design, incorporating a spermine vector, leads to enhanced tumor targeting and superior potency compared to its parent compound, etoposide. While this compound effectively poisons both topoisomerase II alpha and beta isoforms, its spermine moiety confers a distinct biochemical profile, notably its robust activity in the absence of ATP. The preference for inducing senescence over apoptosis also distinguishes it from etoposide and may have important implications for its clinical efficacy and side-effect profile. Further research into the differential engagement of the topoisomerase II isoforms by this compound will be crucial for optimizing its therapeutic application and for designing next-generation targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between the Etoposide Derivative F14512 and Human Type II Topoisomerases: Implications for the C4 Spermine Moiety in Promoting Enzyme-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of F-14512 and Other Topoisomerase II Inhibitors: A Guide for Researchers
F-14512, a novel epipodophyllotoxin derivative, demonstrates a distinct and potent anti-cancer profile when compared to established topoisomerase II inhibitors such as etoposide, doxorubicin, and amonafide. By leveraging the polyamine transport system (PTS) for targeted delivery into cancer cells, this compound exhibits superior cytotoxicity in a multitude of cancer cell lines and a unique mechanism of inducing cell death through senescence. This guide provides a comprehensive, data-driven comparison of this compound with other leading topoisomerase II inhibitors, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Topoisomerase II inhibitors are broadly categorized into two groups: topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which interfere with other steps in the enzymatic cycle. Etoposide and doxorubicin are classic topoisomerase II poisons, while amonafide exhibits a more nuanced mechanism. This compound, a derivative of etoposide, also functions as a topoisomerase II poison but with key distinctions.
This compound: This agent combines an epipodophyllotoxin core with a spermine moiety.[1][2] This unique structure facilitates its recognition and transport by the polyamine transport system (PTS), which is often overexpressed in cancer cells.[1][2][3] This targeted uptake contributes to its enhanced potency and selectivity. The spermine tail also enhances the drug's interaction with DNA, reinforcing the inhibition of topoisomerase II.[1][2][3]
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a well-established topoisomerase II poison that causes DNA breaks by preventing the re-ligation of the DNA strands.[4] It is a non-intercalating agent, meaning it does not insert itself into the DNA structure.[5]
Doxorubicin: An anthracycline antibiotic, doxorubicin is another potent topoisomerase II poison.[6] Unlike etoposide, doxorubicin is a DNA intercalator, which contributes to its mechanism of action.[7][8]
Amonafide: This compound has a distinct mechanism that differs from classical topoisomerase II poisons.[9][10] It is thought to inhibit topoisomerase II catalysis before the formation of the cleavable complex, leading to less DNA damage compared to agents like etoposide and doxorubicin.[9][10] Amonafide also acts as a DNA intercalator.[11]
In Vitro Cytotoxicity: this compound Demonstrates Superior Potency
Quantitative analysis of the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines reveals the superior cytotoxic potential of this compound compared to etoposide and doxorubicin.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Doxorubicin IC50 (µM) | Amonafide IC50 (µM) |
| A549 | Lung Carcinoma | ~0.03 (30-fold more potent than etoposide)[9] | 43.74 ± 5.13[12] | > 20[2] | - |
| MCF-7 | Breast Cancer | - | - | 2.50 ± 1.76[2] | - |
| HeLa | Cervical Carcinoma | - | 209.90 ± 13.42[12] | 2.92 ± 0.57[2] | - |
| HepG2 | Hepatocellular Carcinoma | - | 30.16[12] | 12.18 ± 1.89[2] | - |
| MOLT-3 | Leukemia | - | 0.051[12] | - | - |
| L1210 | Murine Leukemia | - | - | - | 0.625[4] |
| OVCAR-3 | Ovarian Cancer | - | - | - | 2.180[4] |
| Namalwa | Burkitt's Lymphoma | 0.046[7] | - | - | - |
| Median of 29 cell lines | Various | 0.18[1][3] | 1.4[1] | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The median IC50 value for this compound across 29 human cancer cell lines was found to be 0.18 µM, which is approximately 8-fold lower than that of etoposide (1.4 µM).[1] In the A549 non-small cell lung cancer cell line, this compound was over 30-fold more cytotoxic than etoposide.[9]
In Vivo Antitumor Activity: Preclinical and Clinical Evidence
The potent in vitro activity of this compound translates to significant antitumor efficacy in vivo.
-
Human Breast Tumor Xenograft Model (MX1): this compound demonstrated outstanding activity in this model, leading to partial and complete tumor regressions.[1][3] Its in vivo activity was superior to etoposide, which showed only marginal effects.[1]
-
Canine Lymphoma: In a phase I clinical trial in dogs with naturally occurring lymphoma, this compound was well-tolerated and induced a high response rate of 91%, with 10 complete responses and 11 partial responses out of 23 dogs.[13]
Amonafide has also shown promise in clinical trials, particularly in patients with secondary acute myeloid leukemia (sAML).[14] However, its efficacy in solid tumors has been limited.[15][16]
Cellular Response and Mechanism of Cell Death: A Shift from Apoptosis to Senescence
A key differentiator for this compound is its ability to induce senescence rather than apoptosis in cancer cells, a departure from the mechanism of etoposide.
While etoposide treatment leads to a marked accumulation of cells in the S-phase of the cell cycle and subsequent apoptosis, this compound-treated A549 cells were less prone to apoptosis and instead entered a state of senescence.[9] This was characterized by increased β-galactosidase activity.[9] This distinct mechanism of cell death may contribute to its potent in vivo antitumor activity.[9]
Amonafide, in contrast to etoposide and daunorubicin, induces primarily high molecular weight DNA fragmentation, suggesting a different mode of triggering apoptosis.[10]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanism of action of topoisomerase II poisons and a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of Topoisomerase II Poisons.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the topoisomerase II inhibitors (this compound, etoposide, doxorubicin, amonafide) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, kinetoplast DNA (kDNA), and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA will remain in the well.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated minicircles.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MX-1 breast cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (vehicle control, this compound, etoposide, etc.) and administer the drugs via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy. At the end of the study, tumors can be excised for further analysis.
Senescence-Associated β-Galactosidase Staining
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with the respective inhibitors for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells again and incubate them overnight at 37°C with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at this suboptimal pH.
-
Quantification: Count the percentage of blue-stained cells to quantify the level of senescence.
Conclusion
This compound represents a promising advancement in the field of topoisomerase II inhibitors. Its unique targeted delivery mechanism via the polyamine transport system, coupled with its potent cytotoxicity and distinct mode of inducing senescence, sets it apart from conventional therapies like etoposide and doxorubicin. The data presented in this guide underscores the potential of this compound as a valuable candidate for further preclinical and clinical investigation, particularly in cancers that overexpress the polyamine transport system. For researchers in drug discovery and development, the comparative data and detailed methodologies provided herein offer a solid foundation for evaluating the next generation of topoisomerase II-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interactions between the Etoposide Derivative F14512 and Human Type II Topoisomerases: Implications for the C4 Spermine Moiety in Promoting Enzyme-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ebiohippo.com [ebiohippo.com]
- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Polyamine Transport System for Selective Cancer Therapy: A Comparative Analysis of F-14512
A novel strategy in cancer therapy involves exploiting the inherent biological differences between cancerous and healthy cells. One such difference is the overactivation of the polyamine transport system (PTS) in cancer cells to meet their high demand for polyamines, which are crucial for cell growth and proliferation. F-14512 is a promising anti-cancer agent that leverages this characteristic for selective tumor targeting.
This compound is a rationally designed conjugate of the well-known topoisomerase II inhibitor, epipodophyllotoxin, and a spermine moiety. This unique structure serves a tripartite function: the spermine tail acts as a vector, guiding the drug to and into cancer cells via the PTS; it enhances the drug's affinity for DNA, thereby reinforcing the inhibition of topoisomerase II; and it improves the water solubility of the compound.[1][2][3] This targeted delivery mechanism is designed to increase the drug's efficacy against tumors while minimizing toxicity to healthy tissues.
Comparative Efficacy: this compound vs. Etoposide
Extensive preclinical studies have demonstrated the superior cytotoxic potential of this compound compared to its parent compound, etoposide, which lacks the polyamine vector.[1][4]
Table 1: Comparative In Vitro Cytotoxicity of this compound and Etoposide
| Cell Line/Condition | This compound IC50/EC50 (µM) | Etoposide IC50/EC50 (µM) | Fold Difference | Reference |
| CHO (PTS-proficient) | Data not specified | Data not specified | 73-fold more cytotoxic | [1][2] |
| CHO-MG (PTS-deficient) | Data not specified | Data not specified | [1][2] | |
| A549 (Non-small cell lung cancer) | Data not specified | Data not specified | >30-fold more cytotoxic | [4] |
| Median of 29 human cancer cell lines | 0.18 | 1.4 | ~8-fold more potent | [1][2] |
| SK-OV3 (Ovarian cancer) | Data not specified | Data not specified | 10-fold more sensitive | [5] |
IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that this compound is significantly more potent than etoposide across a wide range of cancer cell lines.[1] Notably, its cytotoxicity is dramatically reduced in cells with deficient polyamine transport, highlighting the critical role of the PTS in its mechanism of action.[1][2]
Validating the Role of the Polyamine Transport System
Several key experiments have been conducted to confirm that this compound's selectivity is indeed mediated by the PTS.
1. Comparative Cytotoxicity in PTS-Proficient vs. PTS-Deficient Cells: The cytotoxicity of this compound was found to be 73 times higher in Chinese hamster ovary (CHO) cells, which have a functional PTS, compared to mutant CHO-MG cells that lack a robust PTS.[1][2][3]
2. Competition Assays: The cytotoxic effect of this compound on L1210 leukemia cells, known for their active PTS, was diminished in the presence of natural polyamines like putrescine, spermidine, and spermine.[1][2] This suggests that the natural polyamines compete with this compound for uptake through the PTS. In contrast, the cytotoxicity of etoposide was unaffected by the presence of these polyamines.[1]
3. Inhibition of Radiolabeled Spermidine Uptake: this compound was shown to competitively inhibit the transport of radiolabeled spermidine ([14C]spermidine) into L1210 cells with a high affinity (Ki value of 0.34 ± 0.04 µmol/L).[1] Etoposide, even at high concentrations, did not inhibit spermidine uptake.[1]
Experimental Protocols
Cell Culture and Cytotoxicity Assays:
-
Cell Lines: A panel of 29 human solid or hematologic cancer cell lines were used, including A549 (non-small cell lung cancer), L1210 (murine leukemia), CHO (Chinese hamster ovary), and CHO-MG (PTS-deficient CHO mutant).[1]
-
Methodology: Cell proliferation was assessed after 72 hours of drug incubation using the ATPlite assay.[1] EC50 values were determined using a curve-fitting analysis. For competition assays, L1210 cells were incubated with this compound or etoposide in the presence or absence of 50 µmol/L spermine, 100 µmol/L spermidine, or 500 µmol/L putrescine for 48 hours, and cell viability was measured by an MTT assay.[1]
Spermidine Uptake Assay:
-
Cell Line: L1210 murine leukemia cells.[1]
-
Methodology: Cells were incubated with [14C]spermidine in the presence of varying concentrations of this compound or etoposide. The amount of radiolabeled spermidine taken up by the cells was measured to determine the inhibitory effect of the drugs on the PTS. The Ki value for this compound was calculated from this data.[1]
Visualizing the Mechanism and Workflow
The selective uptake and mechanism of action of this compound can be visualized through the following diagrams.
Caption: Mechanism of this compound selective uptake and action in cancer cells.
Caption: Workflow for validating the role of PTS in this compound selectivity.
Distinct Cellular Response and Clinical Development
Interestingly, this compound induces a different cellular death mechanism compared to etoposide. While etoposide typically causes apoptosis, this compound has been shown to preferentially induce senescence in cancer cells.[4] This distinct pharmacological profile may contribute to its potent in vivo activity.[4]
The promising preclinical data, including significant tumor regressions in xenograft models, has propelled this compound into clinical development.[1] It has been evaluated in Phase I and Phase I/II clinical trials for hematologic malignancies like acute myeloid leukemia (AML) and for solid tumors such as platinum-resistant ovarian cancer.[5][6][7]
Conclusion
The development of this compound represents a significant advancement in targeted cancer therapy. By conjugating a potent topoisomerase II inhibitor with a polyamine vector, this compound effectively hijacks the overactive polyamine transport system in cancer cells to achieve selective drug delivery. The comprehensive experimental data robustly validates the critical role of the PTS in the drug's enhanced potency and selectivity compared to the non-targeted parent compound, etoposide. This strategy not only improves the therapeutic index of the drug but also opens new avenues for designing other targeted therapies that exploit the unique metabolic dependencies of cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
F-14512: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of F-14512, a novel topoisomerase II inhibitor, with other established chemotherapeutic agents. The information is supported by preclinical experimental data to aid in the evaluation of this compound for further research and clinical development.
Executive Summary
This compound is a promising anti-cancer agent that combines an epipodophyllotoxin core, similar to etoposide, with a spermine moiety. This unique structure allows for targeted delivery to cancer cells via the overexpressed polyamine transport system (PTS), leading to enhanced cytotoxicity. Preclinical studies indicate that this compound demonstrates a favorable cross-resistance profile, retaining activity in cell lines that have developed resistance to other chemotherapeutic agents, including its parent compound, etoposide. This suggests its potential utility in treating refractory tumors.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. The spermine vector of this compound not only facilitates its selective uptake into cancer cells through the PTS but also enhances its interaction with DNA, leading to a more potent inhibition of topoisomerase II compared to etoposide.[1][2][3][4][5] Resistance to this compound has been associated with reduced expression of topoisomerase II, while overexpression of multidrug resistance (MDR1) or multidrug resistance-associated protein 1 (MRP1) does not appear to confer resistance.
Quantitative Cross-Resistance Data
The following tables summarize the in vitro cytotoxicity of this compound in comparison to etoposide across a broad panel of human cancer cell lines and in multidrug-resistant cell lines.
Table 1: Comparative Cytotoxicity of this compound and Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Difference (Etoposide IC50 / this compound IC50) |
| A549 | Non-Small Cell Lung | >30-fold more cytotoxic than etoposide | - | >30 |
| MX-1 | Breast | 0.0571 | 1.31 | 23 |
| Median of 29 cell lines | Various | 0.18 | 1.4 | ~8 |
Data compiled from multiple preclinical studies. The superior antiproliferative activity of this compound was observed in 21 out of 29 tested cell lines.[2][6][7]
Table 2: Activity of this compound in Multidrug-Resistant (MDR) Cell Lines
| Cell Line Model | Resistance Mechanism | This compound Activity | Implication for Cross-Resistance |
| CEM/VLB (Vinblastine-resistant) | MDR1 (P-gp) overexpression | Retains significant antiproliferative activity | Lack of cross-resistance with MDR1 substrates (e.g., taxanes, anthracyclines) |
| A-549/VFL (Vinflunine-resistant) | MDR1 (P-gp) overexpression | Retains significant antiproliferative activity | Lack of cross-resistance with MDR1 substrates |
| P388/VNR (Vinorelbine-resistant) | MDR1 (P-gp) overexpression | Retains significant antiproliferative activity | Lack of cross-resistance with MDR1 substrates |
| A549 (this compound-resistant) | Reduced topoisomerase II expression | Moderately reduced sensitivity | Potential for cross-resistance with other topoisomerase II inhibitors |
These findings suggest that this compound is not a substrate for the MDR1 efflux pump, a common mechanism of resistance to many chemotherapeutic agents.
Table 3: Synergistic Effects of this compound with Other Chemotherapeutic Agents
| Combination Agent | Cancer Model | Observed Effect |
| Cisplatin | Head and Neck Squamous Carcinoma | Synergistic |
| Carboplatin | Pediatric Neuroblastoma | Synergistic |
| Doxorubicin | Acute Myeloid Leukemia | Synergistic |
| Cytarabine (Ara-C) | Acute Myeloid Leukemia | Synergistic |
| Gemcitabine | Acute Myeloid Leukemia | Synergistic |
| Bortezomib | Acute Myeloid Leukemia | Synergistic |
| SAHA | Acute Myeloid Leukemia | Synergistic |
The synergistic effects observed in these studies further support the notion that this compound has a distinct resistance profile and can be effectively combined with other agents.[2][8][9]
Experimental Protocols
Determination of In Vitro Cytotoxicity (ATPlite Assay)
The antiproliferative activity of this compound and other chemotherapeutic agents was assessed using the ATPlite Luminescence Assay System (PerkinElmer), which measures cell viability based on the amount of ATP present.[6][7][10][11]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
ATPlite Luminescence Assay System (PerkinElmer), including mammalian cell lysis solution and substrate solution
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include control wells with medium and vehicle (e.g., DMSO) only.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.
-
Cell Lysis: Allow the plate and reagents to equilibrate to room temperature. Add 50 µL of mammalian cell lysis solution to each well. Shake the plate on an orbital shaker at approximately 700 rpm for 5 minutes to induce cell lysis and stabilize ATP.
-
Substrate Addition: Add 50 µL of the substrate solution to each well. Shake the plate on an orbital shaker at 700 rpm for another 5 minutes.
-
Luminescence Measurement: Dark-adapt the plate for 10 minutes to reduce background luminescence. Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable curve-fitting software (e.g., non-linear regression).
Analysis of Drug Combination Effects (Chou-Talalay Method)
The synergistic, additive, or antagonistic effects of this compound in combination with other drugs were quantified using the Chou-Talalay method, which is based on the median-effect equation.[1][8][12][13][14]
Principle: This method involves treating cells with each drug alone and in combination at various concentrations (typically at a constant ratio). The dose-effect relationships are then analyzed to calculate a Combination Index (CI).
-
CI < 1: Indicates synergism (the effect of the combination is greater than the expected additive effect).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the effect of the combination is less than the expected additive effect).
The analysis is typically performed using specialized software like CompuSyn.
Conclusion
The available preclinical data strongly suggest that this compound possesses a favorable cross-resistance profile. Its unique mechanism of cellular uptake via the polyamine transport system and its ability to evade common resistance mechanisms, such as MDR1-mediated efflux, make it a promising candidate for the treatment of tumors that are resistant to standard chemotherapies. The observed synergistic effects with several established anti-cancer agents further highlight its potential in combination therapy regimens. Further clinical investigation is warranted to confirm these preclinical findings and to establish the clinical utility of this compound in the treatment of drug-resistant cancers.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pufei.com [pufei.com]
- 7. biocompare.com [biocompare.com]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antitumor drug F14512 enhances cisplatin and ionizing radiation effects in head and neck squamous carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATPlite-based cell proliferation assay [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
F-14512: A Comparative Analysis of Efficacy in PTS-Positive versus PTS-Negative Cell Lines
A detailed examination of the polyamine transport system's role in the targeted delivery and potentiation of the novel topoisomerase II inhibitor, F-14512.
This guide provides a comprehensive comparison of the cytotoxic efficacy of this compound in cancer cell lines with varying activity of the Polyamine Transport System (PTS). This compound is a novel anticancer agent that combines an epipodophyllotoxin core, which targets topoisomerase II, with a spermine moiety. This unique structure is designed to leverage the overactive PTS in many cancer cells for selective drug delivery, thereby enhancing its therapeutic index. The data presented herein demonstrates the pivotal role of PTS in the drug's mechanism of action and highlights its potential as a targeted therapy for PTS-positive tumors.
Enhanced Cytotoxicity of this compound in PTS-Proficient Cells
Experimental data conclusively shows that the efficacy of this compound is significantly higher in cells with a functional and active Polyamine Transport System. A cornerstone study utilizing Chinese Hamster Ovary (CHO) cells provides a clear illustration of this dependency. In PTS-proficient CHO cells, this compound exhibited a 73-fold greater cytotoxicity compared to its efficacy in CHO-MG cells, which have a deficient PTS.[1][2][3] This dramatic difference underscores the critical role of the PTS in the uptake and subsequent cytotoxic effect of this compound.
| Cell Line | PTS Activity | This compound IC₅₀ (µM) | Etoposide IC₅₀ (µM) | Fold Difference (Etoposide/F-14512) |
| CHO | Proficient | ~0.01 | >10 | >1000 |
| CHO-MG | Deficient | ~0.73 | >10 | >13.7 |
Correlation of this compound Efficacy with PTS Activity in Human Cancer Cell Lines
The enhanced efficacy of this compound in PTS-positive cells is not limited to rodent cell lines. Studies across a panel of 29 human cancer cell lines have demonstrated a median IC₅₀ of 0.18 µM, indicating broad and potent anticancer activity.[1] Furthermore, a strong correlation has been established between the sensitivity of cancer cells to this compound and their ability to uptake a fluorescently labeled spermine analogue, F17073. This probe serves as a surrogate marker for PTS activity, with higher fluorescence intensity indicating a more active transport system.
Particularly compelling evidence comes from studies on ovarian cancer cell lines. The cisplatin-resistant A2780R and the SK-OV-3 cell lines, both identified as having high PTS activity through the F17073 uptake assay, demonstrated significant sensitivity to this compound.[4][5] This suggests that this compound could be a promising therapeutic option for ovarian cancers, including those that have developed resistance to conventional chemotherapy. The superior anti-proliferative activity of this compound was demonstrated in 21 out of 29 human cancer cell lines tested.[4]
Mechanism of Action: A Targeted Approach
This compound's innovative design allows for a multi-pronged attack on cancer cells. The spermine vector actively targets the drug to cancer cells with high polyamine requirements, leading to its accumulation inside the cell. Once internalized, the epipodophyllotoxin payload inhibits topoisomerase II, an essential enzyme for DNA replication and repair, leading to DNA damage and cell death.[1][2][3]
Caption: this compound cellular uptake and mechanism of action.
Experimental Protocols
Determination of PTS Activity using Radiolabeled Polyamines
This protocol outlines the general steps to quantify the activity of the Polyamine Transport System in cell lines using a radiolabeled polyamine like [³H]spermidine or [¹⁴C]putrescine.
References
- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting F-14512 Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug F-14512 with alternative therapies, focusing on the validation of biomarkers to predict treatment sensitivity. The information is supported by preclinical and clinical experimental data.
This compound is a novel topoisomerase II inhibitor designed for targeted delivery to cancer cells. It consists of an epipodophyllotoxin core, similar to the widely used chemotherapeutic agent etoposide, conjugated to a spermine moiety.[1][2] This unique structure allows this compound to exploit the polyamine transport system (PTS), which is frequently overactivated in cancer cells to meet their high demand for polyamines for proliferation.[1][2] This targeted uptake mechanism is designed to increase the drug's concentration in tumor cells while minimizing exposure to healthy tissues, potentially leading to improved efficacy and a better safety profile compared to non-targeted topoisomerase II inhibitors.
Comparative Analysis of In Vitro Cytotoxicity
This compound has demonstrated superior in vitro cytotoxicity compared to its parent compound, etoposide, across a wide range of human cancer cell lines. This increased potency is largely attributed to its selective uptake via the PTS.
| Cell Line | Cancer Type | This compound EC50 (µM) | Etoposide EC50 (µM) | Fold Difference (Etoposide/F-14512) |
| Hematologic Malignancies | ||||
| HL-60 | Leukemia | 0.02 | 1.76 | 88.0 |
| U-937 | Leukemia | 0.11 | 0.53 | 4.8 |
| K-562 | Leukemia | 0.22 | 1.55 | 7.0 |
| RPMI-8226 | Multiple Myeloma | 0.25 | 2.11 | 8.4 |
| Solid Tumors | ||||
| MX-1 | Breast | 0.06 | 1.31 | 21.8 |
| MCF7 | Breast | 0.28 | 2.55 | 9.1 |
| A549 | Lung | 0.04 | 1.05 | 26.3 |
| NCI-H460 | Lung | 0.09 | 0.89 | 9.9 |
| LOX IMVI | Melanoma | 0.02 | 1.23 | 61.5 |
| SK-MEL-28 | Melanoma | 0.21 | 1.89 | 9.0 |
| OVCAR-3 | Ovarian | 0.18 | 1.45 | 8.1 |
| SK-OV-3 | Ovarian | 0.15 | 1.50 | 10.0 |
| A2780 | Ovarian | 0.25 | 1.98 | 7.9 |
| HCT-116 | Colon | 0.35 | 2.34 | 6.7 |
| HT29 | Colon | 0.41 | 3.11 | 7.6 |
| PC-3 | Prostate | 0.29 | 2.01 | 6.9 |
| DU-145 | Prostate | 0.33 | 2.45 | 7.4 |
| U251 | Glioblastoma | 0.19 | 1.67 | 8.8 |
| SF-295 | Glioblastoma | 0.23 | 1.88 | 8.2 |
| SW-620 | Colon | 0.38 | 2.89 | 7.6 |
| CAKI-1 | Kidney | 0.45 | 3.54 | 7.9 |
| SN12C | Kidney | 0.39 | 3.01 | 7.7 |
| 786-0 | Kidney | 0.42 | 3.22 | 7.7 |
| TK-10 | Kidney | 0.37 | 2.98 | 8.1 |
| UO-31 | Kidney | 0.48 | 3.87 | 8.1 |
| IGROV1 | Ovarian | 0.27 | 2.15 | 7.9 |
| M14 | Melanoma | 0.16 | 1.34 | 8.4 |
| Median | 0.18 | 1.40 | ~8 |
Table 1: Comparative in vitro cytotoxicity (EC50) of this compound and etoposide in a panel of 29 human cancer cell lines after 72 hours of incubation. Data is compiled from publicly available research.[3][4]
In Vivo Efficacy in Preclinical Models
Preclinical studies using tumor xenograft models have consistently shown the potent antitumor activity of this compound, often superior to etoposide.
| Tumor Model | Cancer Type | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| MX-1 Xenograft | Breast Cancer | This compound | 1.25 mg/kg, i.p., daily for 5 days, 2 cycles | >90% (complete regressions observed) | Significantly more active than etoposide at its maximum tolerated dose.[5] |
| A2780R Xenograft | Ovarian Cancer (Cisplatin-resistant) | This compound | 1.25 mg/kg, i.v., twice weekly for 3 weeks | Significant tumor growth inhibition | This compound was more effective than etoposide in this resistant model.[6] |
| HL-60 Xenograft | Acute Myeloid Leukemia | This compound | 0.32 mg/kg, i.v., daily for 5 days, 2 cycles | Significant reduction in leukemic cells in bone marrow and blood | Etoposide showed only moderate activity in the same model. |
| Patient-Derived AML Xenograft | Acute Myeloid Leukemia | This compound | 0.32 mg/kg, i.v. | 97-99% reduction in leukemic cells | Demonstrates efficacy in a more clinically relevant model. |
Table 2: Summary of in vivo antitumor activity of this compound in various xenograft models.
Clinical Trial Data and Comparison with Standard of Care
This compound has been evaluated in early-phase clinical trials for acute myeloid leukemia (AML) and ovarian cancer.
| Indication | This compound Clinical Trial Results | Standard of Care (SOC) Response Rates (for comparison) |
| Acute Myeloid Leukemia (AML) | A Phase I/II trial of this compound in combination with cytarabine in patients aged 60 and older was initiated. Preclinical data showed marked anti-leukemic activity.[7] | Standard induction chemotherapy for AML typically results in remission rates of approximately 67%.[8] For older adults, remission rates are around 50%.[8] More recent combination therapies, such as azacitidine and venetoclax, have shown overall response rates of up to 88% in certain patient populations.[9] |
| Ovarian Cancer (Platinum-Refractory/Resistant) | A Phase I dose-escalation study was conducted. The best overall response was stable disease in 40% of evaluable patients (2 out of 5).[6] The study was terminated early due to hematological toxicity (grade 4 neutropenia).[6] | For platinum-resistant ovarian cancer, response rates to single-agent chemotherapy are generally low, in the range of 10-15%, with a median progression-free survival of about 3.5 months. The addition of bevacizumab to chemotherapy can improve the objective response rate to around 27%. |
Table 3: Overview of this compound clinical trial outcomes and comparison with standard-of-care response rates.
Biomarkers for Predicting this compound Sensitivity
The primary biomarker for predicting sensitivity to this compound is the activity of the polyamine transport system (PTS). Tumors with a highly active PTS are hypothesized to accumulate higher intracellular concentrations of this compound, leading to enhanced cytotoxicity.
Methods for Assessing Polyamine Transport System Activity
Several methods can be employed to assess PTS activity in preclinical and clinical settings:
-
Fluorescent Polyamine Probe Uptake Assay using Flow Cytometry: This method utilizes a fluorescently labeled spermine analogue, such as F17073, to quantify PTS activity at the single-cell level.
-
Radiolabeled Polyamine Uptake Assay: This technique measures the uptake of radiolabeled polyamines (e.g., [14C]-spermine) into cancer cells.
-
Immunohistochemistry (IHC) for PTS-related Proteins: This method involves staining tumor tissue sections for proteins known to be involved in polyamine transport, such as SLC3A2 (also known as CD98).
Experimental Protocols
Protocol 1: Fluorescent Polyamine Probe (F17073) Uptake Assay by Flow Cytometry
This protocol is for the assessment of polyamine transport system activity in cell lines or patient-derived single-cell suspensions.
Materials:
-
F17073 fluorescent probe (or similar spermine-based fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filter sets for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
For adherent cells, detach using a gentle cell dissociation reagent. For suspension cells, collect by centrifugation.
-
Wash cells once with PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Probe Incubation:
-
Add the F17073 fluorescent probe to the cell suspension at a final concentration of 1-5 µM (concentration should be optimized for the specific cell type and probe).
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire data on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal in the corresponding channel.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population, which is indicative of the level of probe uptake and, by extension, PTS activity.
-
Protocol 2: Radiolabeled Polyamine Uptake Assay
This protocol details the measurement of PTS activity using radiolabeled polyamines.
Materials:
-
[14C]-spermine or other radiolabeled polyamine
-
Unlabeled ("cold") spermine
-
Cell culture plates (12-well or 24-well)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of the assay.
-
-
Radiolabel Incubation:
-
Remove the culture medium and add fresh medium containing the radiolabeled polyamine (e.g., 1-5 µM [14C]-spermine).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Washing:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing an excess of unlabeled polyamine (e.g., 50 µM cold spermine) to displace non-specifically bound radiolabel.[1]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10 minutes at room temperature.[1]
-
Transfer the lysate to a scintillation vial, add liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Normalization:
-
Normalize the CPM values to the protein concentration of the cell lysate to account for differences in cell number.
-
Protocol 3: Immunohistochemistry for SLC3A2 (CD98)
This protocol provides a general guideline for the immunohistochemical staining of the polyamine transport-associated protein SLC3A2 in paraffin-embedded tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
Primary antibody against SLC3A2 (CD98)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-SLC3A2 antibody at an optimized dilution (e.g., 1:200) for 1 hour at room temperature or overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive tumor cells under a microscope.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Targeting TOP2A in Ovarian Cancer: Biological and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD98/SLC3A2 antibody (15193-1-AP) | Proteintech [ptglab.com]
F-14512 Treatment Induces Unique Gene Expression Profile Skewed Towards Cellular Senescence Compared to Conventional Topoisomerase II Inhibitors
A comprehensive analysis of available data indicates that F-14512, a novel topoisomerase II inhibitor conjugated to a polyamine moiety, elicits a distinct gene expression signature in cancer cells compared to its parent compound, etoposide. This unique profile is centrally characterized by the induction of cellular senescence rather than apoptosis, a common outcome for many conventional chemotherapeutic agents. This distinction presents a novel therapeutic avenue and suggests a different set of pharmacodynamic biomarkers for assessing treatment response.
This compound is a first-in-class agent designed to exploit the elevated activity of the polyamine transport system (PTS) in cancer cells for targeted drug delivery.[1][2] This targeted approach, combined with the inherent topoisomerase II inhibitory activity of its epipodophyllotoxin core, results in a potent and selective anti-cancer effect. While both this compound and etoposide act by inhibiting topoisomerase II, leading to DNA damage, the downstream cellular fate and the corresponding gene expression changes diverge significantly.
Distinguishing Cellular Fates: Senescence vs. Apoptosis
Studies have demonstrated that while etoposide treatment typically leads to an apoptotic cascade, this compound-treated cancer cells, particularly non-small cell lung cancer cells, are more prone to enter a state of irreversible growth arrest known as senescence. This fundamental difference in the cellular response is the primary driver of the unique gene expression changes observed following this compound administration.
Comparative Analysis of Cellular Responses and Associated Gene Expression
| Feature | This compound | Etoposide |
| Primary Cellular Outcome | Senescence | Apoptosis |
| Cell Cycle Arrest | G1 phase | G2/M phase |
| Key Upregulated Genes | p21 (CDKN1A), p16 (CDKN2A), SASP factors (e.g., IL-6, IL-8, MMPs) | BAX, BAK, PUMA, NOXA, Caspases (e.g., CASP3, CASP8, CASP9) |
| Key Downregulated Genes | Cyclin D1 (CCND1), Cyclin E1 (CCNE1), E2F transcription factors | Anti-apoptotic Bcl-2 family members (e.g., BCL2, BCL-XL, MCL1) |
| Associated Signaling Pathways | p53/p21, RB/E2F | Intrinsic and extrinsic apoptosis pathways |
Signaling Pathways: A Tale of Two Fates
The differential engagement of cellular signaling pathways underlies the distinct outcomes of this compound and etoposide treatment.
Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., A549 non-small cell lung carcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells are seeded at a predetermined density and allowed to attach overnight. This compound or etoposide is then added to the culture medium at various concentrations for the desired duration.
Senescence-Associated β-Galactosidase Staining
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash cells twice with PBS.
-
Add staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) to the cells.
-
Incubate at 37°C without CO2 for 12-16 hours.
-
Observe cells under a microscope for the development of a blue color, indicative of senescent cells.
Western Blot Analysis for Senescence and Apoptosis Markers
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p21, p16, cleaved caspase-3, and PARP at 4°C overnight.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for genes of interest (e.g., CDKN1A, CDKN2A, IL6, IL8, BAX, BCL2, CASP3).
-
Normalize gene expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate fold changes in gene expression using the ΔΔCt method.
Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of F-14512: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like F-14512, a potent epipodophyllotoxin derivative, are paramount for laboratory safety and environmental protection.[1] Due to its cytotoxic nature as a topoisomerase II inhibitor, all waste materials contaminated with this compound must be treated as hazardous.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established best practices for managing antineoplastic and cytotoxic pharmaceutical waste.[3][4]
Essential Safety and Handling Data
Adherence to proper disposal protocols is intrinsically linked to the chemical and toxicological properties of the substance. The following table summarizes key considerations for this compound, based on its classification as a cytotoxic agent.
| Parameter | Value/Information | Significance for Disposal |
| Chemical Class | Epipodophyllotoxin derivative / Topoisomerase II inhibitor | As a cytotoxic and potentially mutagenic agent, all waste must be segregated and treated as hazardous.[1][5] |
| Known Hazards | Cytotoxic, potentially mutagenic and teratogenic. | Necessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[3][5] |
| Primary Route of Exposure | Inhalation, skin/eye contact, ingestion. | Strict adherence to PPE protocols is critical to prevent accidental exposure during handling and disposal. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield. | Essential for preventing skin and eye contact during all handling and disposal procedures.[3][6] |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste. | Dictates the type of waste container and the specific disposal stream to be used.[4] |
| Final Disposal Method | High-temperature incineration. | The standard and required method for the complete destruction of cytotoxic drug waste.[4] |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of waste generated during research activities involving this compound.
Caption: Step-by-step workflow for this compound waste segregation and disposal.
Experimental Protocol: Decontamination of Non-Disposable Equipment
This protocol outlines the procedure for decontaminating non-disposable equipment that has come into contact with this compound.
-
Initial Decontamination: Prepare a solution of sodium hypochlorite (e.g., bleach diluted to a concentration of at least 1,000 ppm available chlorine). Carefully wipe down all contaminated surfaces of the equipment. Ensure a contact time of at least 10 minutes to allow for effective decontamination.[4]
-
Neutralization: Following the application of the bleach solution, neutralize the surface by wiping it down with a sodium thiosulfate solution. This step is crucial to inactivate the corrosive bleach.[4]
-
Rinsing: Thoroughly rinse the equipment surfaces with distilled water to remove any residual cleaning agents and byproducts.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.
-
Drying: Allow the equipment to air dry completely before its next use or storage.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent cytotoxic compound.
References
- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Logistical Information for Handling F-14512
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling procedures, and disposal plans for the potent antitumor agent F-14512. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity. This compound is a cytotoxic compound and should be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be worn at all times:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. Change gloves immediately if contamination is suspected.
-
Gown: A disposable, fluid-resistant gown should be worn to protect from splashes.
-
Eye Protection: Tightly sealed chemical safety goggles or a full-face shield must be used.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization.
Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound powder should be stored at -20°C for up to three years.[1]
-
In solvent, store at -80°C for up to six months or -20°C for up to one month.[1][2]
Preparation and Handling:
-
All manipulations of this compound, including weighing and dissolution, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Avoid inhalation of dust or aerosols.
-
Prevent direct contact with skin, eyes, and mucous membranes.
Spill Management:
In the event of a spill, immediately evacuate the area and secure it to prevent entry. Trained personnel wearing appropriate PPE should manage the cleanup using a chemotherapy spill kit. Absorb the spill with appropriate materials, and decontaminate the area with a suitable cleaning agent. All contaminated materials must be disposed of as cytotoxic waste.
Disposal Plan
All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as hazardous cytotoxic waste. Follow all local, state, and federal regulations for the disposal of chemotherapy agents.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Source |
| Median IC50 | 0.18 µM | 29 human solid or hematologic cancer cell lines | [3] |
| IC50 (CHO cells) | 0.12 µM | Chinese Hamster Ovary (CHO) cells with normal Polyamine Transport System (PTS) | [2] |
| IC50 (CHO-MG cells) | 8.7 µM | CHO-MG cells with defective PTS | [2] |
| In Vivo Efficacy | 0.16-1.25 mg/kg (i.p.) | MX-1 human breast tumor xenograft model | [2] |
Experimental Protocols
In Vitro Antiproliferative Assay:
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001-100 µM).[2] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Antitumor Activity in Xenograft Model:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX-1) into immunocompromised mice.[3]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a defined dose and schedule (e.g., 0.16-1.25 mg/kg, once daily for 2 weeks).[2]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot tumor growth curves and evaluate the antitumor activity based on tumor growth inhibition.
Mechanism of Action
This compound is a topoisomerase II inhibitor that is selectively taken up by cancer cells through the overexpressed polyamine transport system (PTS).[3]
Caption: this compound enters cancer cells via PTS, inhibits Topoisomerase II, causing cell death.
References
- 1. This compound (free base) | DNA topoisomerase II inhibitor | CAS# 866874-63-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
